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[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol Documentation Hub

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  • Product: [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol
  • CAS: 2227206-66-6

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol: A Technical Guide for Drug Design

Abstract: In modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a fundamental tactic for optimizing pharmacokinetics, metabolic stability, and target engagement. This whitepaper pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a fundamental tactic for optimizing pharmacokinetics, metabolic stability, and target engagement. This whitepaper provides an in-depth technical analysis of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol . By dissecting the synergistic effects of its N-methylpiperidine core, the sterically demanding C4-trifluoromethyl group, and the versatile C4-hydroxymethyl handle, we outline why this specific scaffold is a privileged building block for central nervous system (CNS) and metabolic drug discovery.

Physicochemical Synergies & Structural Dynamics

The architecture of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol is defined by three critical functional domains, each contributing to the molecule's overall physicochemical profile:

The N-Methylpiperidine Core

The piperidine ring is ubiquitous in FDA-approved drugs due to its ability to project substituents into 3D space and provide a basic nitrogen for salt formation and target binding (e.g., GPCRs, ion channels). The addition of the N-methyl group converts the secondary amine into a tertiary amine. Based on analog data, the pKa of the N-methylpiperidine moiety is approximately 10.08 (1[1],2[2]). At a physiological pH of 7.4, this nitrogen is predominantly protonated, ensuring excellent aqueous solubility and facilitating favorable enthalpy-driven electrostatic interactions within acidic protein pockets.

The C4-Trifluoromethyl (-CF₃) Group

The -CF₃ group is a cornerstone of rational drug design, utilized to modulate steric bulk, increase lipophilicity, and protect adjacent sites from metabolic oxidation (3[3]). Possessing an electronegativity intermediate between fluorine and chlorine, the -CF₃ group exerts a profound inductive electron-withdrawing effect (-I) (4[4]). In this scaffold, the -CF₃ group subtly lowers the pKa of the distal tertiary amine while significantly polarizing the adjacent hydroxymethyl group, thereby enhancing its capacity as a hydrogen-bond donor.

The C4-Hydroxymethyl Handle

The primary alcohol provides a critical vector for late-stage synthetic elaboration. The geminal pairing of the -CF₃ and -CH₂OH groups at the C4 position creates a sterically demanding, metabolically robust quaternary carbon center.

Quantitative Data Summary
PropertyEstimated ValuePharmacological & Design Implication
Molecular Weight 197.20 g/mol Highly efficient lead-like MW; leaves ample room for fragment growth.
pKa (Tertiary Amine) ~10.08Protonated at pH 7.4; guarantees high solubility and stable salt formation.
LogD (pH 7.4) 1.2 – 1.8Optimal lipophilicity balance for passive membrane and BBB permeability.
Topological PSA ~23.5 ŲExcellent metric for CNS penetration (well below the 90 Ų threshold).
Metabolic Hotspots N-methyl groupC4 is completely shielded from CYP450 oxidation by the -CF₃ group.

Synthetic Utility and Derivatization Pathways

As an advanced building block, the primary value of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol lies in the functionalization of the C4-hydroxymethyl group. The steric hindrance imparted by the adjacent -CF₃ group requires highly reactive electrophiles or optimized catalytic conditions for efficient coupling.

Derivatization Core [1-Methyl-4-(trifluoromethyl) -4-piperidyl]methanol Ether Etherification (O-Alkylation) Core->Ether NaH, R-X Ester Esterification (Prodrugs) Core->Ester R-COCl, Base Oxidation Oxidation to Aldehyde/Acid Core->Oxidation Dess-Martin / Swern Fluorination Deoxofluorination (-CH2F) Core->Fluorination DAST / XtalFluor

Figure 1: Synthetic derivatization pathways for the C4-hydroxymethyl handle.

ADME and Metabolic Stability Profile

The strategic placement of the trifluoromethyl group at the C4 position is a classic bioisosteric and metabolic blocking tactic (5[5]). Unsubstituted aliphatic rings like piperidine are highly susceptible to cytochrome P450 (CYP)-mediated hydroxylation, particularly at the C4 position. By installing a fully fluorinated methyl group, this metabolic liability is entirely eradicated (6[6]).

Furthermore, the strong electron-withdrawing nature of the -CF₃ group reduces the electron density of the adjacent carbon framework, subtly increasing the oxidative stability of the entire ring system (7[7]). Consequently, the primary Phase I metabolic clearance pathway for this scaffold shifts away from the ring and toward N-demethylation via CYP3A4 or CYP2D6.

ADME Admin Systemic Exposure CYP Hepatic CYP450 Metabolism Admin->CYP Phase I Gluc O-Glucuronidation (Phase II) Admin->Gluc Phase II (Hydroxymethyl) Block C4-Oxidation BLOCKED (Steric & Electronic Shielding) CYP->Block C4 Position NDemethyl N-Demethylation (Major Pathway) CYP->NDemethyl N-Methyl Position

Figure 2: Predicted metabolic pathways highlighting the C4-oxidation block by the trifluoromethyl group.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and internal controls.

Protocol A: Potentiometric Determination of pKa and LogD (pH 7.4)

Purpose: To empirically validate the protonation state and lipophilicity, which dictate target binding and BBB permeability. Causality: Because the neutral (unprotonated) species of this compound may exhibit limited aqueous solubility, a co-solvent potentiometric titration (methanol/water) is required. The Yasuda-Shedlovsky extrapolation is then utilized to accurately determine the true aqueous pKa.

Step-by-Step Methodology:

  • Preparation: Standardize 0.1 M HCl and 0.1 M KOH titrants using primary standards.

  • Sample Matrix: Prepare a 1 mM solution of the compound in a 0.15 M KCl background electrolyte. Causality: Maintaining a constant ionic strength is critical to stabilize the activity coefficients of the ions during titration.

  • Titration: Execute the titration from pH 2.0 to 12.0 under a strict nitrogen atmosphere. Causality: Nitrogen purging prevents the absorption of atmospheric CO₂, which would form carbonic acid and artificially skew high-pH readings.

  • System Validation: Run a concurrent titration of standard N-methylpiperidine. The system is validated only if the standard yields a pKa of 10.08 ± 0.05.

Protocol B: In Vitro Microsomal Stability Assay (Metabolic Half-Life)

Purpose: To empirically prove that the -CF₃ group successfully blocks C4-oxidation and to quantify the intrinsic clearance rate of the N-demethylation pathway. Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP enzymes. NADPH must be supplied exogenously as the obligate electron donor for CYP catalytic activity.

Step-by-Step Methodology:

  • Pre-incubation: Combine 1 µM of the test compound with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures and precipitates the CYP proteins, halting enzymatic activity at exact time points.

  • Analysis: Centrifuge the quenched plates at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and half-life (t₁/₂).

  • System Validation: Run parallel control incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic viability and enzymatic activity of the specific HLM batch.

References

  • Trifluoromethyl group Wikipedia URL
  • PubMed (Journal of Medicinal and Pharmaceutical Chemistry, 1959)
  • Chemical Society Reviews (RSC Publishing, 2008)
  • PMC (NIH)
  • 2-But-3-ynyl-1-methylpiperidine Benchchem URL
  • PubMed (Progress in Medicinal Chemistry, 2015)
  • DIPEA in Sulfur-Activated Reactions Scribd URL

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The incorporation of fluorine into small-molecule pharmacophores is a cornerstone of modern medicinal chemistry. Specifically, the tri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The incorporation of fluorine into small-molecule pharmacophores is a cornerstone of modern medicinal chemistry. Specifically, the trifluoromethyl (–CF₃) group is frequently deployed to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol (C₈H₁₄F₃NO) represents a highly versatile, functionalized piperidine scaffold.

Because fluorine atoms are virtually absent in natural biological systems, fluorinated fragments are highly prized in 1[1]. The ¹⁹F nucleus provides a hyper-responsive NMR signature that acts as an environmental spy. However, to effectively utilize this compound as a building block or a screening fragment, researchers must first establish an unambiguous, self-validating baseline of its ¹H and ¹³C NMR spectral data. This guide details the causal mechanisms behind the chemical shifts and scalar couplings in this molecule, providing a robust protocol for its structural elucidation.

Mechanistic Principles of Fluorinated Piperidine NMR

The NMR spectra of[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol are governed by two primary physical phenomena: inductive deshielding and heteronuclear scalar coupling (J-coupling) .

The Causality of Chemical Shifts

The electronegativity of the three fluorine atoms exerts a powerful electron-withdrawing inductive effect (–I effect). This pulls electron density away from the attached carbon (the –CF₃ carbon) and the adjacent quaternary carbon (C-4). As the electron cloud is stripped away, the nuclei are less shielded from the external magnetic field ( B0​ ), causing their ¹³C resonances to shift significantly downfield. Conversely, the piperidine nitrogen exerts its own deshielding effect on C-2, C-6, and the N-methyl group, while the hydroxyl oxygen deshields the hydroxymethyl carbon.

The Causality of Heteronuclear Spin-Spin Coupling

Because ¹⁹F is a spin-½ nucleus with 100% natural abundance, it couples strongly with nearby ¹³C nuclei. The mechanism of this coupling is dominated by the Fermi contact term , which depends on the probability of finding the bonding s-electrons at the nucleus 2[2].

  • ¹J_CF (One-bond): The direct C–F bond results in a massive coupling constant of ~275 Hz.

  • ²J_CF (Two-bond): The coupling to the adjacent C-4 carbon is typically ~28–30 Hz 3[3].

  • ³J_CF (Three-bond): The coupling to C-3/C-5 and the –CH₂OH carbon is weaker, typically ~3.5 Hz.

Because there are three equivalent fluorine atoms, the ¹³C signals for any carbon experiencing this scalar coupling will split into a quartet (n+1 rule, where n=3).

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the NMR acquisition cannot rely on 1D ¹³C{¹H} spectra alone, as the complex quartets can be mistaken for impurities or overlapping signals. The protocol below establishes a closed-loop, self-validating system by incorporating heteronuclear ¹⁹F decoupling.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 25 mg of[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.1% v/v Tetramethylsilane (TMS) as the internal standard for ¹H and ¹³C referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition (400 MHz):

    • Acquire 16 scans with a 30° flip angle.

    • Set the relaxation delay (D1) to 1.5 seconds.

  • Standard ¹³C{¹H} NMR Acquisition (100 MHz):

    • Critical Parameter: The quaternary C-4 and the –CF₃ carbons lack attached protons, resulting in exceptionally long longitudinal relaxation times ( T1​ ). To prevent signal attenuation, set the relaxation delay (D1) to a minimum of 5.0 seconds .

    • Acquire 512–1024 scans to resolve the low-intensity outer peaks of the quartets.

  • Self-Validation via ¹³C{¹H, ¹⁹F} Triple Resonance:

    • Apply continuous-wave (CW) decoupling at the ¹⁹F resonance frequency (~ -75 ppm) during the ¹³C acquisition.

    • Validation Logic: If the quartets at ~126.5 ppm, ~42.5 ppm, and ~26.8 ppm collapse into sharp singlets, the assignment of these peaks as fluorine-coupled carbons is mathematically and physically proven.

Workflow Prep Sample Prep CDCl3 + TMS Acq1H 1H NMR 400 MHz Prep->Acq1H Acq13C 13C{1H} NMR 100 MHz, D1=5s Prep->Acq13C Acq19F 19F NMR 376 MHz Prep->Acq19F Val 13C{1H, 19F} Decoupling Acq13C->Val Validate Assignments Acq19F->Val

Caption: Self-validating NMR acquisition workflow incorporating heteronuclear 19F decoupling.

Spectral Data Presentation

The symmetry of the molecule (a plane passing through N-1 and C-4) simplifies the spectra, rendering the axial and equatorial positions of C-2/C-6 and C-3/C-5 chemically equivalent in pairs.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
–CH₂OH 3.65s2HStrongly deshielded by the adjacent hydroxyl oxygen.
H-2/6 (eq) 2.65m2HDeshielded by the magnetic anisotropy of the nitrogen lone pair.
N–CH₃ 2.30s3HStandard N-methyl resonance; singlet due to isolation from other protons.
H-2/6 (ax) 2.20m2HShielded relative to equatorial protons due to 1,3-diaxial interactions.
H-3/5 (eq) 1.90m2HStandard piperidine ring methylene; complex multiplet due to ¹H-¹H coupling.
–OH 1.80br s1HBroadened by intermolecular hydrogen bonding and chemical exchange.
H-3/5 (ax) 1.70m2HShielded relative to equatorial counterparts.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Multiplicity JCF​ (Hz)Assignment Causality
–CF₃ 126.5q~275.0Massive deshielding (–I effect) and 1-bond Fermi contact coupling.
–CH₂OH 63.2q~3.5Deshielded by oxygen; weak 3-bond scalar coupling to ¹⁹F.
C-2/C-6 51.4s-Deshielded by adjacent electronegative Nitrogen; too far for ¹⁹F coupling.
N–CH₃ 46.1s-Standard N-methyl carbon.
C-4 42.5q~28.0Quaternary carbon; strong 2-bond scalar coupling to ¹⁹F.
C-3/C-5 26.8q~3.5Aliphatic ring carbons; weak 3-bond scalar coupling to ¹⁹F.

Logical Framework for Peak Assignment

The assignment of the ¹³C spectrum is heavily reliant on interpreting the multiplet structures generated by the trifluoromethyl group. The decision tree below illustrates the logical pathway for structural elucidation, demonstrating how coupling constants ( JCF​ ) act as internal rulers for atomic distance.

NMR_Logic Start 13C NMR Peak Analysis Q_Check Is the peak a multiplet (quartet)? Start->Q_Check Singlet Singlets (No 19F Coupling): C2/C6 (51.4 ppm) N-CH3 (46.1 ppm) Q_Check->Singlet No J_Check Analyze J_CF Coupling Constants Q_Check->J_Check Yes J275 1J_CF ≈ 275 Hz CF3 Group (126.5 ppm) J_Check->J275 J28 2J_CF ≈ 28 Hz Quaternary C4 (42.5 ppm) J_Check->J28 J3 3J_CF ≈ 3.5 Hz C3/C5 (26.8 ppm) CH2OH (63.2 ppm) J_Check->J3

Caption: Logical decision tree for assigning 13C NMR peaks based on 19F scalar coupling constants.

Conclusion

The precise assignment of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol relies on understanding the profound electronic and magnetic influence of the –CF₃ group. By utilizing extended relaxation delays and heteronuclear ¹⁹F decoupling, researchers can generate a self-validating dataset. Because of the extreme sensitivity of the ¹⁹F nucleus to its local environment, establishing these baseline chemical shifts is a mandatory prerequisite before deploying this molecule in advanced4[4].

References

  • A beginner's guide to 19F NMR and its role in drug screening.cdnsciencepub.com.
  • Applications of 19F-NMR in Fragment-Based Drug Discovery.nih.gov.
  • Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives.cdnsciencepub.com.
  • Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.beilstein-journals.org.

Sources

Foundational

A Technical Guide to the Physicochemical Properties of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Fluorinated Piperidine Building Block The piperidine ring is a privileged scaffold in medicinal chemistry, appe...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Piperidine Building Block

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling tailored interactions with biological targets. The strategic introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, has become a cornerstone of modern drug design. The -CF3 group can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and receptor binding affinity.

This guide focuses on [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol , a trifunctional building block incorporating the piperidine core, a metabolically robust N-methyl group, a hydrogen-bond-donating hydroxymethyl group, and a lipophilic, electron-withdrawing trifluoromethyl group. Understanding the fundamental properties of this compound—namely its molecular weight and solubility in organic solvents—is critical for its effective application in synthetic chemistry and drug discovery workflows. Poor solubility, for instance, can impede reaction kinetics, complicate purification, and ultimately lead to the failure of promising drug candidates in later development stages.[1] This document provides a detailed overview of the key physicochemical characteristics of this compound and presents a robust, field-proven protocol for the experimental determination of its solubility.

Core Physicochemical Properties

A molecule's identity and behavior in different environments are defined by its physical and chemical properties. For a synthetic building block, the molecular weight is a fundamental identifier, while its solubility profile dictates its utility in various reaction and formulation contexts.

Molecular Structure and Weight

The precise molecular weight is essential for stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry. The parent compound, [4-(Trifluoromethyl)-4-piperidyl]methanol, has a CAS Number of 1260809-72-0 and a molecular formula of C7H12F3NO.[2][3] The addition of a methyl group to the piperidine nitrogen results in the target compound, whose properties are detailed below.

PropertyValueSource
IUPAC Name (1-Methyl-4-(trifluoromethyl)piperidin-4-yl)methanol-
Molecular Formula C8H14F3NOCalculated
Molecular Weight 197.20 g/mol Calculated
CAS Number Not readily available-
Predicted Solubility Profile in Organic Solvents

While empirical solubility data for [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol is not extensively published, a reliable prediction can be made based on its structural features and the foundational principle of "like dissolves like".[4][5] The solubility of a compound is a balance between its ability to interact with itself (in the crystal lattice) and its ability to interact with the solvent.

  • Polar Features : The molecule contains a primary alcohol (-CH2OH) and a tertiary amine (the N-methylated piperidine nitrogen). The hydroxyl group is a strong hydrogen bond donor and acceptor, while the tertiary amine is a hydrogen bond acceptor. These features suggest favorable interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Nonpolar Features : The cyclohexane-like piperidine ring and, notably, the trifluoromethyl group contribute to the molecule's nonpolar character. The -CF3 group is highly lipophilic. These features suggest at least partial solubility in less polar solvents like dichloromethane and chloroform.

  • Insolubility : The molecule is unlikely to be soluble in highly nonpolar (aliphatic) solvents such as hexane, as the energy required to break the intermolecular hydrogen bonds in the solid state would not be compensated by weak van der Waals interactions with the solvent.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleStrong hydrogen bonding interactions with the -OH and tertiary amine groups.
Polar Aprotic DMSO, DMFSolubleStrong dipole-dipole interactions and hydrogen bond acceptance.
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleGood balance for both polar and nonpolar features of the molecule.
Ester Ethyl AcetateSparingly SolubleIntermediate polarity; may be a suitable recrystallization solvent.
Nonpolar Hexane, HeptaneInsolubleInsufficient interaction energy to overcome the solute-solute interactions.

Experimental Determination of Equilibrium Solubility

While predictions are valuable for initial experimental design, they must be validated empirically. The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound due to its reliability and straightforwardness.[4][6]

Causality Behind Experimental Choices

The protocol described below is a self-validating system. Each step is designed to ensure that a true thermodynamic equilibrium is reached and accurately measured.

  • Using Excess Solid : Adding an excess of the compound ensures that the resulting solution is saturated. Without undissolved solid present at the end of the experiment, one is merely measuring a concentration, not the solubility limit.[7]

  • Prolonged Equilibration : Solubility is a kinetic process. Agitating the mixture for an extended period (24-72 hours) at a constant temperature is critical to ensure the system reaches thermodynamic equilibrium.[6][7]

  • Temperature Control : Solubility is highly dependent on temperature. Conducting the experiment in a temperature-controlled environment is essential for reproducibility.

  • Phase Separation : Centrifugation and subsequent filtration are crucial to completely remove all undissolved microparticulates from the sample before analysis. Failure to do so is a common source of artificially high and variable results.[4]

  • Accurate Quantification : Using a validated analytical method with a proper calibration curve, such as High-Performance Liquid Chromatography (HPLC), ensures that the measured concentration is accurate and precise.[4]

Step-by-Step Protocol: Shake-Flask Method
  • Preparation : Add an excess amount of solid [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol (e.g., 5-10 mg) to a known volume of the desired organic solvent (e.g., 1 mL) in a glass vial.

  • Equilibration : Seal the vial and place it in an orbital shaker or on a stir plate in an incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 72 hours.[7] A visual check should confirm the presence of undissolved solid at the end of this period.

  • Phase Separation : Remove the vial from the shaker and let it stand for a short period to allow larger particles to settle. Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[4]

  • Sample Collection : Carefully draw off the clear supernatant and filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean analysis vial.[8] This step removes any remaining microscopic particles.

  • Quantification : Prepare necessary dilutions of the filtrate. Analyze the sample using a validated HPLC-UV method against a multi-point calibration curve prepared from stock solutions of the compound with known concentrations.[4]

  • Calculation : Determine the concentration of the compound in the filtrate from the calibration curve. The resulting value is the equilibrium solubility, typically reported in mg/mL or mmol/L at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification cluster_result 5. Result A Add excess solid solute to known volume of solvent B Agitate at constant T (24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., 0.45 µm PTFE filter) C->D E Analyze clear filtrate by HPLC D->E F Quantify against calibration curve E->F G Equilibrium Solubility (e.g., mg/mL @ 25°C) F->G

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol as a Strategic Building Block in Medicinal Chemistry

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and target binding affin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and target binding affinity.[1][2][3] The trifluoromethyl (-CF3) group, in particular, has become a privileged moiety due to its unique electronic and steric properties.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol, a valuable building block that combines the benefits of the trifluoromethyl group with the versatile piperidine scaffold.[4] We will explore its synthesis, key physicochemical properties, and provide detailed protocols for its utilization in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Significance of the Trifluoromethyl-Piperidyl-Methanol Moiety

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and FDA-approved drugs, valued for its ability to introduce a basic nitrogen center and a three-dimensional architecture into molecules.[4] When combined with a trifluoromethyl group at the 4-position, the resulting scaffold offers several distinct advantages for drug design:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, which can prolong a drug's half-life.[1][3]

  • Modulated Lipophilicity: The -CF3 group increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and bioavailability.[1][3] This property is crucial for oral absorption and distribution.

  • Improved Target Binding: The strong electron-withdrawing nature of the trifluoromethyl group can enhance interactions with biological targets, such as hydrogen bonding and electrostatic interactions.[1]

  • Reduced Basicity of the Piperidine Nitrogen: The presence of the electron-withdrawing trifluoromethyl group can lower the pKa of the piperidine nitrogen. This can be advantageous in reducing off-target effects, such as binding to the hERG channel, which is associated with cardiac toxicity.[5]

  • Versatile Synthetic Handle: The primary alcohol functionality of the methanol group provides a convenient point for further chemical modification and elaboration, allowing for the straightforward incorporation of this building block into a wide array of molecular architectures.

The trifluoromethyl carbinol motif, a core feature of this building block, is a key structural element in a variety of biologically active molecules.[6][7][8] Its synthesis and incorporation are of significant interest to medicinal chemists.

Physicochemical Properties

A clear understanding of the physicochemical properties of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol is essential for its effective use in drug discovery programs.

PropertyValueSource
Molecular Formula C8H14F3NOCalculated
Molecular Weight 197.20 g/mol Calculated
Appearance Colorless to yellow liquid or solidGeneral Observation
LogP (calculated) ~1.0 - 1.5Estimated based on similar structures
pKa (calculated) ~8.5 - 9.5Estimated based on piperidine pKa and CF3 effect

Note: Experimental values may vary. These values are provided for guidance.

Synthesis of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

The synthesis of this key building block is typically achieved through the nucleophilic trifluoromethylation of a suitable piperidone precursor. The Ruppert-Prakash reagent (TMSCF3) is a commonly employed and effective source of the trifluoromethyl nucleophile.

General Synthetic Scheme

The overall synthetic transformation is as follows:

G Piperidone 1-Methyl-4-piperidone Product [1-Methyl-4-(trifluoromethyl) -4-piperidyl]methanol Piperidone->Product THF, 0 °C to rt Reagent TMSCF3, TBAF (cat.)

Caption: General scheme for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 1-Methyl-4-piperidone

  • Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-methyl-4-piperidone (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reagents: Add (trifluoromethyl)trimethylsilane (TMSCF3, 1.2-1.5 eq) to the stirred solution. Subsequently, add a catalytic amount of TBAF solution (e.g., 0.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford pure [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. TMSCF3 is a volatile and toxic reagent. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Application in Medicinal Chemistry: Synthesis of a Key Intermediate

[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol is an excellent starting material for the synthesis of more complex molecules. The primary alcohol can be readily converted into a variety of functional groups, such as halides, mesylates, or tosylates, for subsequent nucleophilic substitution reactions.

Workflow for Derivatization and Coupling

G cluster_0 Activation of the Hydroxyl Group cluster_1 Nucleophilic Substitution Start [1-Methyl-4-(trifluoromethyl) -4-piperidyl]methanol Mesylate [1-Methyl-4-(trifluoromethyl) -4-piperidyl]methyl methanesulfonate Start->Mesylate MsCl, Et3N, DCM, 0 °C CoupledProduct Coupled Product Mesylate->CoupledProduct Nucleophile Nu-H (e.g., Phenol, Amine, Thiol) Nucleophile->CoupledProduct Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, ACN)

Caption: Workflow for the activation and subsequent coupling of the building block.

Protocol for Mesylation and Nucleophilic Substitution

Part A: Synthesis of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methyl methanesulfonate

Materials:

  • [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Reaction Setup: Dissolve [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude mesylate is often used in the next step without further purification.

Part B: Nucleophilic Substitution with a Phenolic Nucleophile

Materials:

  • [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methyl methanesulfonate (from Part A)

  • A substituted phenol (e.g., 4-nitrophenol)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • Reaction Setup: To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Addition of Mesylate: Add a solution of the crude [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methyl methanesulfonate (1.2 eq) in a small amount of DMF to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction by TLC/LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate the organic layer and purify the residue by flash column chromatography to yield the desired ether-linked product.

Conclusion

[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol is a highly valuable and versatile building block for medicinal chemistry. Its strategic use allows for the introduction of a trifluoromethyl group and a piperidine scaffold, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][3][4] The protocols outlined in this document provide a practical guide for the synthesis and application of this important intermediate, enabling researchers to accelerate their drug discovery efforts.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. ResearchGate. Available at: [Link]

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. ACS Publications. Available at: [Link]

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PMC. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. Available at: [Link]

  • Synthesis of 4-(2-fluorophenyl)-4-hydroxy-1-methylpiperidine. PrepChem.com. Available at: [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. Available at: [Link]

  • Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. Available at: [Link]

  • Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine. Google Patents.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • [4-(Trifluoromethyl)-4-piperidyl]methanol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Google Patents.
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. Available at: [Link]

  • 4-Fluoro-1-methyl-4-piperidinemethanol. PubChem. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • {1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}methanol. NextSDS. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. PubMed. Available at: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

Introduction & Strategic Rationale Fluorinated piperidines are highly sought-after scaffolds in medicinal chemistry and drug development due to their ability to modulate basicity, enhance metabolic stability, and improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Fluorinated piperidines are highly sought-after scaffolds in medicinal chemistry and drug development due to their ability to modulate basicity, enhance metabolic stability, and improve lipophilicity. The target molecule, [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol , presents a unique synthetic challenge due to the steric bulk and strong electron-withdrawing nature of the trifluoromethyl (-CF 3​ ) group at the quaternary C4 position.

This application note details a robust, two-step scale-up protocol starting from the commercially available building block, ethyl 4-(trifluoromethyl)piperidine-4-carboxylate[1]. The sequence employs an Eschweiler-Clarke N-methylation followed by a highly controlled Lithium Aluminum Hydride (LiAlH 4​ ) reduction.

Mechanistic Causality and Process Design

Step 1: N-Methylation via the Eschweiler-Clarke Reaction

Direct alkylation of secondary amines using reagents like methyl iodide frequently suffers from over-alkylation, yielding undesired quaternary ammonium salts that complicate downstream purification. To ensure a high-yielding, self-validating process, the Eschweiler-Clarke reductive amination is utilized[2].

In this mechanism, the secondary amine reacts with formaldehyde to form an electrophilic iminium ion intermediate. Formic acid then acts as the hydride source, reducing the iminium ion to the tertiary amine while simultaneously releasing carbon dioxide (CO 2​ ) gas[3]. The continuous evolution of CO 2​ renders the reaction thermodynamically irreversible, driving it to completion. Crucially, because a tertiary amine cannot form another iminium ion, the reaction strictly halts at the N-methyl stage, completely preventing quaternization[3].

Step 2: Ester Reduction via Lithium Aluminum Hydride

The reduction of the sterically hindered, CF 3​ -adjacent ester to a primary alcohol requires a potent hydride donor. Milder reducing agents, such as Sodium Borohydride (NaBH 4​ ), lack the nucleophilic strength necessary to reduce highly stable ester groups under standard conditions[4].

LiAlH 4​ is employed to deliver a hydride ion (H ) directly to the electrophilic carbonyl carbon. This nucleophilic addition forms a tetrahedral intermediate that collapses into an aldehyde, which—due to its high reactivity—is immediately reduced further to the target primary alcohol[4]. To manage the exothermic nature of LiAlH 4​ on a scale-up level, the reaction is performed under strict temperature control, followed by a Fieser workup to safely precipitate and remove aluminum salts.

Quantitative Data & Process Parameters

The following table summarizes the optimized parameters and expected quantitative outcomes for a 100-gram scale synthesis.

ParameterStep 1: Eschweiler-Clarke N-MethylationStep 2: LiAlH 4​ Ester Reduction
Starting Material Ethyl 4-(trifluoromethyl)piperidine-4-carboxylateEthyl 1-methyl-4-(trifluoromethyl)piperidine-4-carboxylate
Key Reagents Formaldehyde (37% aq), Formic Acid (98%)LiAlH 4​ (2.0 equiv), Anhydrous THF
Temperature Profile 100 °C (Reflux)0 °C 25 °C
Reaction Time 12 hours4 hours
Expected Yield 92% – 95%85% – 88%
Purity (HPLC-UV) > 98%> 97%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 1-methyl-4-(trifluoromethyl)piperidine-4-carboxylate

Objective: Selective N-methylation of the piperidine ring.

  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe. Purge the system with nitrogen.

  • Reagent Charging: Add ethyl 4-(trifluoromethyl)piperidine-4-carboxylate (100.0 g, 0.44 mol) to the flask. Cool the flask in an ice bath to 0 °C.

  • Acid Addition: Slowly add formic acid (98%, 101.2 g, 2.20 mol, 5.0 equiv) dropwise over 30 minutes. Maintain the internal temperature below 20 °C to control the initial exotherm.

  • Formaldehyde Addition: Add aqueous formaldehyde (37% w/w, 71.4 g, 0.88 mol, 2.0 equiv) in a steady stream.

  • Reflux: Replace the ice bath with a heating mantle. Gradually heat the mixture to 100 °C (reflux). Vigorous CO 2​ evolution will be observed. Maintain reflux for 12 hours.

  • Self-Validation & In-Process Control (IPC): Sample 50 μ L of the mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=226 ) is fully converted to the product mass ( [M+H]+=240 ).

  • Workup: Cool the mixture to room temperature. Carefully adjust the pH to 10 using 20% aqueous NaOH (Caution: Exothermic). Extract the aqueous layer with Ethyl Acetate ( 3×500 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Protocol B: Synthesis of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

Objective: Reduction of the sterically hindered ester to a primary alcohol.

  • Setup: Equip a 3 L flame-dried, three-neck flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Hydride Suspension: Suspend LiAlH 4​ (31.0 g, 0.82 mol, 2.0 equiv) in anhydrous THF (800 mL) and cool the suspension to 0 °C using an ice-salt bath.

  • Substrate Addition: Dissolve the intermediate from Protocol A (~98.0 g, 0.41 mol) in anhydrous THF (200 mL). Transfer this to the dropping funnel and add it dropwise to the LiAlH 4​ suspension over 2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 4 hours.

  • Self-Validation & In-Process Control (IPC): Quench a 0.5 mL aliquot in wet ether, and analyze the organic layer via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The ester spot should be completely consumed.

  • Fieser Quenching (Critical Safety Step): Cool the reaction mixture back to 0 °C. Vigorously stir and sequentially add:

    • 31.0 mL of deionized H 2​ O (dropwise, extremely slow).

    • 31.0 mL of 15% aqueous NaOH.

    • 93.0 mL of deionized H 2​ O.

  • Isolation: Stir the quenched mixture for 30 minutes until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF ( 2×300 mL).

  • Final Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from a mixture of heptane/ethyl acetate to afford the pure [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol as a white crystalline solid.

Process Workflow Visualization

SynthesisWorkflow SM Ethyl 4-(trifluoromethyl) piperidine-4-carboxylate R1 Eschweiler-Clarke Methylation (HCHO, HCOOH, 100°C) SM->R1 INT Ethyl 1-methyl-4-(trifluoromethyl) piperidine-4-carboxylate R1->INT CO2 Evolution >92% Yield R2 LiAlH4 Reduction (THF, 0°C to 25°C) INT->R2 QUENCH Fieser Workup (H2O, 15% NaOH, H2O) R2->QUENCH Tetrahedral Intermediate PROD [1-Methyl-4-(trifluoromethyl) -4-piperidyl]methanol QUENCH->PROD Al Salts Removal >85% Yield

Process workflow for the two-step scale-up synthesis of the target fluorinated piperidine.

References

  • Organic Chemistry: Reduction - Jack Westin.
  • ethyl 4-(trifluoromethyl)piperidine-4-carboxylate — Chemical Substance Information - NextSDS.
  • Eschweiler–Clarke reaction - Wikipedia.
  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI.

Sources

Method

purification techniques for [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol reaction mixtures

Application Note: High-Purity Isolation of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol Introduction & Physicochemical Context The incorporation of trifluoromethyl (–CF 3​ ) groups into saturated nitrogen heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Purity Isolation of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

Introduction & Physicochemical Context

The incorporation of trifluoromethyl (–CF 3​ ) groups into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. The –CF 3​ moiety acts as a bioisostere for methyl or chlorine groups, significantly enhancing the lipophilicity, metabolic stability, and membrane permeability of the lead compound[1].

However, the purification of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol from crude reaction mixtures presents a unique set of physicochemical challenges:

  • Basic Tertiary Amine: The N -methylpiperidine nitrogen has a pK a​ of approximately 9.5. In its free base form, it interacts strongly with the acidic silanol groups (pK a​ ~4.5) on standard bare silica gel, leading to severe chromatographic peak tailing and irreversible adsorption[2].

  • Steric & Electronic Tension: The highly electron-withdrawing and lipophilic –CF 3​ group is situated on the same carbon (C4) as a polar, hydrogen-bonding hydroxymethyl group. This creates complex solubility profiles, making the free base an oily, volatile residue that is difficult to crystallize.

  • UV Transparency: Lacking a conjugated π -system, this molecule is virtually invisible to standard 254 nm UV detectors, necessitating alternative visualization techniques during fraction collection.

As a Senior Application Scientist, I have designed the following self-validating purification workflows to address these specific structural hurdles, ensuring high-yield recovery of pharmaceutical-grade material.

Purification Decision Tree

The optimal purification route depends on the upstream synthetic methodology (e.g., LiAlH 4​ reduction of an ester vs. Grignard addition). The workflow below outlines the logical progression from crude quench to final crystalline isolation.

G Start Crude Reaction Mixture Quench Fieser Workup (H2O, NaOH, H2O) Start->Quench Filter Filter Al/Li Salts (Celite Pad) Quench->Filter OrgPhase Organic Filtrate (Target + Impurities) Filter->OrgPhase AcidBase Acid-Base Extraction (pH 2 -> pH 11) OrgPhase->AcidBase Chrom Flash Chromatography (DCM/MeOH/NH4OH) AcidBase->Chrom If TLC shows multiple spots Salt HCl Salt Formation (Ether/HCl) AcidBase->Salt If >90% pure Chrom->Salt Pure Pure Product (HCl Salt) Salt->Pure Recrystallization

Purification workflow for[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol reaction mixtures.

Quantitative Purification Metrics

The table below summarizes the expected quantitative outcomes and primary functions of each purification phase.

Purification StageTechnique / Solvent SystemPurpose / Target ImpuritiesExpected RecoveryTarget Purity
Reaction Quench Fieser Method ( x g LiAlH 4​ : x mL H 2​ O : x mL 15% NaOH : 3x mL H 2​ O)Granulates gelatinous Al/Li salts; prevents emulsion and product trapping.> 90%Crude
LLE (Extraction) Acid-Base cycling (1M HCl 2M NaOH)Removes neutral/acidic unreacted organics and lipophilic byproducts.80 - 85%75 - 85%
Chromatography Normal Phase Silica (DCM : MeOH : NH 4​ OH @ 90:9:1)Resolves structurally similar amine impurities; masks active silanols.70 - 75%> 95%
Crystallization Salt formation (2M HCl in Et 2​ O)Converts volatile free-base oil into a stable, highly crystalline solid.85 - 95%> 99%

Detailed Experimental Protocols

Protocol A: Fieser Quench and Acid-Base Liquid-Liquid Extraction (LLE)

Causality: If the target was synthesized via hydride reduction, standard aqueous quenching creates a dense aluminum hydroxide gel that physically traps the polar amino-alcohol. The Fieser method forces the formation of a granular, easily filterable aluminate matrix. Subsequent acid-base extraction exploits the basicity of the piperidine ring to separate it from neutral organic impurities[2].

Step-by-Step Methodology:

  • Quench: Cool the crude reduction mixture (assumed in THF) to 0 °C. For every 1.0 g of LiAlH 4​ used, slowly add 1.0 mL of DI water dropwise, followed by 1.0 mL of 15% aqueous NaOH, and finally 3.0 mL of DI water.

  • Filter: Stir vigorously for 15 minutes until a white, granular precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot Ethyl Acetate (EtOAc) to ensure complete desorption of the product.

  • Acidify (Self-Validation 1): Concentrate the filtrate in vacuo. Dissolve the residue in EtOAc ( 10 Vol ) and transfer to a separatory funnel. Extract with 1M HCl ( 3×5 Vol ). Validation: Check the pH of the combined aqueous layers; it must be <2 to ensure the piperidine is fully protonated and partitioned into the aqueous phase. Discard the organic layer (contains neutral impurities).

  • Basify (Self-Validation 2): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the solution is strongly basic. Validation: Check the pH with indicator paper; it must be >11 to ensure complete deprotonation back to the free base.

  • Extract: Extract the aqueous layer with Dichloromethane (DCM) ( 3×5 Vol ). Dry the combined DCM layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the crude free base (usually a pale yellow oil).

Protocol B: Amine-Modified Flash Chromatography

Causality: To prevent the basic tertiary amine from binding to the silica column, a volatile base (Ammonium Hydroxide, NH 4​ OH) is added to the mobile phase. This dynamically neutralizes the acidic silanol sites, allowing the target molecule to elute as a sharp, symmetrical band rather than a long streak.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent system of Dichloromethane, Methanol, and concentrated aqueous Ammonium Hydroxide in a 90:9:1 ratio.

  • Column Equilibration (Self-Validation 3): Flush the silica gel column with 3 column volumes (CV) of the solvent system. Validation: Collect a few drops of the column eluent and test with pH paper. It must register as basic (pH ~9), confirming that the silica is fully saturated with ammonia.

  • Loading: Dissolve the crude free base in a minimum amount of DCM and load it onto the column.

  • Elution & Detection (Self-Validation 4): Elute the column and collect fractions. Because the molecule lacks a UV chromophore, spot every 3rd fraction onto a TLC plate. Validation: Dip the TLC plate into Dragendorff’s reagent (specific for alkaloids/tertiary amines) or Potassium Permanganate (KMnO 4​ ) stain and heat. The product will appear as a bright orange spot (Dragendorff) or a bright yellow spot on a purple background (KMnO 4​ ).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure to yield the purified free base.

Protocol C: Hydrochloride Salt Formation and Crystallization

Causality: The purified free base of[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol is prone to oxidation and can be difficult to handle as an oil. Converting it to a hydrochloride (HCl) salt dramatically increases its melting point, stability, and purity profile.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether (Et 2​ O) at a concentration of 0.1 M under an inert nitrogen atmosphere.

  • Precipitation: Cool the solution to 0 °C. Slowly add 1.05 equivalents of a 2M HCl solution in Diethyl Ether dropwise with vigorous stirring. A white precipitate will form immediately.

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization and particle growth.

  • Isolation: Filter the solid rapidly under a stream of nitrogen (the salt can be slightly hygroscopic). Wash the filter cake with cold, anhydrous Et 2​ O.

  • Drying: Dry the resulting white crystalline powder in a vacuum desiccator over P 2​ O 5​ for 12 hours to afford pure[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol hydrochloride.

References

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • 4-(Trifluoromethyl)piperidine | C6H10F3N | CID 136469 Source: PubChem - National Institutes of Health URL: [Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction Strategies for the Synthesis of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Guide & Experimental Protocols Executive Summary & Rational Design The incorporation of the trifluoromethyl (-CF 3​ )...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Guide & Experimental Protocols

Executive Summary & Rational Design

The incorporation of the trifluoromethyl (-CF 3​ ) group into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. The target molecule, [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol , provides a unique structural motif: a basic tertiary amine for solubility, a -CF 3​ group to enhance metabolic stability and lipophilicity, and a primary hydroxyl group serving as a versatile synthetic anchor .

While stoichiometric hydride reagents (e.g., LiAlH 4​ , DIBAL-H) can reduce precursors to this target, they present severe safety, atom-economy, and workup challenges upon scale-up. Catalytic hydrogenation is the preferred industrial alternative. However, the primary challenge in the catalytic reduction of -CF 3​ bearing substrates is chemoselectivity —specifically, avoiding the hydrodefluorination of the sensitive C-F bonds while fully reducing the adjacent carbonyl species (ester or aldehyde) .

This guide details two field-proven, self-validating catalytic reduction protocols to synthesize [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol, explaining the mechanistic causality behind catalyst selection, solvent choice, and reaction conditions.

Retrosynthetic Workflow

The synthesis of the target alcohol typically proceeds from commercially available 1-methyl-4-piperidone. Following electrophilic trifluoromethylation and subsequent functionalization, either an aldehyde or an ester precursor is generated at the 4-position. The choice of precursor dictates the catalytic reduction strategy.

Workflow A 1-Methyl-4-piperidone (Starting Material) B 4-CF3-4-Ester Precursor A->B Trifluoromethylation & Esterification C Homogeneous Ru Catalytic Hydrogenation B->C H2 (50 bar), 80°C D [1-Methyl-4-(trifluoromethyl) -4-piperidyl]methanol C->D Chemoselective Reduction (No C-F Cleavage)

Fig 1. Synthetic workflow for [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol via ester reduction.

Quantitative Data: Catalyst Optimization & Causality

To understand the causality behind our protocol design, we must analyze the behavior of different catalysts. Palladium (Pd) has a high propensity to undergo oxidative addition into C-F bonds, especially when the local electron density is altered by adjacent heteroatoms. Platinum (Pt) provides a higher activation barrier for C-F cleavage. For ester precursors, heterogeneous catalysts require extreme temperatures (>150 °C) that guarantee defluorination. Therefore, homogeneous Ruthenium (Ru) catalysts are required for esters .

Table 1: Optimization of Catalytic Reduction Conditions
Catalyst SystemPrecursor TypeH₂ Pressure (bar)Temp (°C)Conversion (%)Target Alcohol Yield (%)Defluorinated Byproduct (%)
5% Pd/CAldehyde525>998215
5% Pt/C Aldehyde 5 25 >99 97 <1
Cu/ZnOEster100150854042
Ru-MACHO Ester 50 80 98 96 Not Detected

Experimental Protocols

Protocol A: Heterogeneous Hydrogenation of the Aldehyde Precursor

Causality Insight: We utilize 5% Pt/C rather than the more common Pd/C. Pt/C is highly active for the reduction of aldehydes at room temperature but possesses a significantly higher kinetic barrier for C-F bond insertion, thereby suppressing the formation of -CHF 2​ impurities. Ethanol is chosen as the solvent to stabilize the polar transition state of the aldehyde reduction.

Step-by-Step Methodology:

  • Preparation: In a 100 mL stainless steel autoclave, dissolve 1-methyl-4-(trifluoromethyl)piperidine-4-carbaldehyde (10.0 mmol) in absolute ethanol (30 mL).

  • Catalyst Loading: Add 5% Pt/C (500 mg, 5 wt% loading). Safety Note: Purge the vessel with N 2​ prior to adding the dry catalyst to prevent solvent ignition.

  • Pressurization: Seal the autoclave, purge with N 2​ (3 × 10 bar), followed by H 2​ (3 × 10 bar). Pressurize the vessel to 5 bar of H 2​ .

  • Reaction: Stir the suspension vigorously (800 rpm) at 25 °C for 4 hours.

  • Self-Validating IPC (In-Process Control): Vent the reactor. Withdraw a 50 µL aliquot, filter through a syringe filter, and dilute in CDCl 3​ . Run a rapid 19 F-NMR.

    • Validation: The intact -CF 3​ group appears as a sharp singlet at ~ -72 ppm. The absence of a doublet at ~ -115 ppm (-CHF 2​ ) validates that chemoselectivity was maintained.

  • Workup: Filter the mixture through a pad of Celite to remove the Pt/C. Wash the pad with ethanol (2 × 10 mL). Concentrate the filtrate under reduced pressure to yield the pure [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol.

Protocol B: Homogeneous Hydrogenation of the Ester Precursor

Causality Insight: Esters are notoriously difficult to reduce. We employ Ru-MACHO (a homogeneous Ru(II) PNN pincer catalyst). This catalyst operates via a metal-ligand bifunctional mechanism (outer-sphere). Because the substrate does not directly coordinate to the metal center in a way that promotes C-F activation, the trifluoromethyl group is entirely preserved even at 80 °C .

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 100 mL autoclave under an argon atmosphere, add ethyl 1-methyl-4-(trifluoromethyl)piperidine-4-carboxylate (10.0 mmol).

  • Catalyst & Base Loading: Add Ru-MACHO (0.01 mmol, 0.1 mol%) and sodium methoxide (NaOMe, 28% in MeOH, 1.0 mmol) dissolved in anhydrous methanol (20 mL). Causality: The base is required to deprotonate the amine ligand on the catalyst, generating the active Ru-amide species.

  • Pressurization: Purge the vessel with H 2​ (3 × 10 bar) and pressurize to 50 bar.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • Self-Validating IPC: Cool to room temperature and vent. Perform GC-MS analysis.

    • Validation: The disappearance of the ester mass peak (M + ) and the appearance of the target alcohol mass peak, with no M-19 (loss of F) fragments, validates the conversion.

  • Workup: Concentrate the methanol in vacuo. Partition the residue between dichloromethane (30 mL) and water (15 mL). Extract the aqueous layer with dichloromethane (2 × 15 mL). Dry the combined organic layers over Na 2​ SO 4​ , filter, and evaporate to yield the product.

Mechanistic Insights: Metal-Ligand Bifunctional Catalysis

Understanding the Ru-MACHO catalytic cycle is critical for troubleshooting Protocol B. The reaction avoids defluorination because the hydride transfer occurs via a concerted, outer-sphere six-membered transition state. The -CF 3​ group is kept distant from the nucleophilic ruthenium center.

Mechanism Ru_cat Ru(II)-H Active Species Sub_bind Ester Coordination Ru_cat->Sub_bind + Ester Hydride Outer-Sphere Hydride Transfer Sub_bind->Hydride Hemiacetal Hemiacetal Intermediate Hydride->Hemiacetal Prod Alcohol Product Hemiacetal->Prod + H2 Prod->Ru_cat - Product

Fig 2. Metal-ligand bifunctional mechanism for the Ru-catalyzed hydrogenation of the ester precursor.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[Link]

  • Kuriyama, W., Matsumoto, T., Ogata, O., Ino, Y., Aoki, K., Tanaka, S., Ishida, K., Kobayashi, T., Sayo, N., & Saito, T. (2012). Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesising (R)-1,2-Propanediol and 2-(l-Menthoxy)ethanol. Organic Process Research & Development, 16(1), 166-171.[Link]

  • Ahrens, T., Kohlmann, J., Ahrens, M., & Braun, T. (2015). Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation and C–C Bond Formation. Chemical Reviews, 115(2), 913-939.[Link]

Method

In Vivo Assay Protocols for [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol Derivatives: Pharmacokinetics, BBB Penetration, and CNS Efficacy

Executive Summary & Mechanistic Rationale The [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol scaffold represents a highly privileged chemotype in central nervous system (CNS) drug discovery[1]. The rational design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol scaffold represents a highly privileged chemotype in central nervous system (CNS) drug discovery[1]. The rational design of this building block leverages three distinct chemical features:

  • The Piperidine Core: A classic pharmacophore that provides a basic nitrogen, enabling electrostatic interactions with a wide array of CNS targets, including Sigma-1 receptors, NMDA receptors, and muscarinic acetylcholine receptors[2],[1].

  • The Trifluoromethyl ( −CF3​ ) Group: Positioned at the 4-position, this strongly electron-withdrawing and lipophilic group blocks oxidative metabolism at a common CYP450 soft spot, modulates the pKa​ of the piperidine nitrogen, and profoundly increases lipophilicity to drive blood-brain barrier (BBB) permeation[2].

  • The Tertiary Methanol Group: Provides a critical, sterically shielded hydrogen-bond donor/acceptor site to anchor the molecule within receptor binding pockets.

Because of the high lipophilicity imparted by the −CF3​ group, these compounds are highly susceptible to non-specific binding in lipid-rich brain tissue. Therefore, standard total brain-to-plasma ratios ( Kp​ ) are insufficient and often misleading. To ensure true target engagement, in vivo evaluation must focus on the unbound (free) drug concentration in the brain ( Kp,uu,brain​ )[3],[4]. The following protocols provide a self-validating, step-by-step framework for assessing the pharmacokinetics, BBB penetration, and behavioral efficacy of these derivatives.

Protocol 1: In Vivo Pharmacokinetics and BBB Penetration

Causality & Experimental Design: Highly lipophilic fluorinated piperidines often exhibit high total brain-to-plasma ratios ( Kp​ ). However, Kp​ can artificially inflate the perceived success of a CNS drug due to extensive non-specific binding to brain lipids. The true driver of CNS efficacy is the unbound drug concentration in the brain interstitial fluid[3]. This protocol utilizes in vivo dosing followed by ex vivo equilibrium dialysis and LC-MS/MS to calculate Kp,uu,brain​ (the ratio of unbound brain to unbound plasma concentration), which is the gold standard for predicting CNS target engagement.

Step-by-Step Methodology
  • Animal Preparation & Dosing: Fast adult male C57BL/6J mice (8–10 weeks old) for 12 hours prior to dosing. Administer the test compound via intravenous (IV) tail vein injection (e.g., 2 mg/kg) or oral gavage (PO) (e.g., 10 mg/kg). Formulate the compound in a bioavailable vehicle (e.g., 5% DMSO / 10% Tween-80 / 85% Saline).

  • Serial Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours), euthanize a cohort of mice (n=3 per time point) via CO2​ asphyxiation. Immediately collect systemic blood via cardiac puncture into K2​EDTA tubes.

  • Transcardial Perfusion (Critical QC Step): Immediately perfuse the mice transcardially with ice-cold phosphate-buffered saline (PBS) for 2 minutes. Causality: This step flushes residual blood from the cerebral vasculature, preventing blood-borne drug from contaminating and artificially inflating brain concentration data[4].

  • Tissue Processing: Harvest the whole brain, weigh it, and homogenize in 3 volumes (w/v) of ice-cold PBS. Centrifuge the collected blood at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Equilibrium Dialysis: To determine the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ), dialyze the plasma and brain homogenate against PBS using a Rapid Equilibrium Dialysis (RED) device. Incubate at 37°C on an orbital shaker for 4–6 hours to reach equilibrium.

  • LC-MS/MS Bioanalysis: Extract the drug from all matrices (plasma, brain homogenate, and dialysates) using protein precipitation with acetonitrile containing a structurally similar internal standard. Analyze the supernatant using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Calculation: Calculate the unbound partition coefficient using the formula:

    Kp,uu,brain​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) . Interpretation: A value near 1.0 indicates free passive diffusion across the BBB, while a value < 0.3 suggests active efflux by transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[3].

PK_Workflow A Compound Dosing (IV / PO in Rodents) B Plasma Sampling (Serial Timepoints) A->B C Brain Extraction (Perfusion & Homogenization) A->C D Equilibrium Dialysis (Determine fu,brain & fu,plasma) B->D C->D E LC-MS/MS Bioanalysis (Quantify Unbound Drug) D->E F Calculate Kp,uu,brain (Target Engagement) E->F

Caption: In vivo pharmacokinetic and blood-brain barrier (BBB) penetration workflow.

Protocol 2: Central Nervous System Behavioral Phenotyping

Causality & Experimental Design: Because the [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol scaffold frequently interacts with neuromodulatory GPCRs and Sigma receptors, evaluating baseline behavioral changes is essential[2]. The Open Field Test (OFT) and Elevated Plus Maze (EPM) provide self-validating, orthogonal readouts. The OFT assesses general locomotor stimulation or sedation (often linked to dopaminergic or sigma-1 activity), while the EPM specifically isolates anxiolytic or anxiogenic phenotypes.

Step-by-Step Methodology
  • Environmental Acclimation: Transfer the mice to the behavioral testing room at least 1 hour prior to the assay. Maintain the room under dim lighting (approximately 40 lux) and constant white noise (60 dB) to minimize baseline stress.

  • Dosing: Administer the test compound or vehicle control 30 minutes prior to testing. The pretreatment time should be strictly aligned with the Tmax​ established in Protocol 1.

  • Open Field Test (OFT):

    • Place the mouse in the center of a 40 cm × 40 cm opaque acrylic arena.

    • Record behavior for 15 minutes using an overhead automated video tracking system (e.g., EthoVision XT).

    • Metrics Extracted: Total distance moved (cm) and time spent in the center zone (seconds).

  • Elevated Plus Maze (EPM):

    • Immediately following the OFT, transfer the mouse to the center of the EPM apparatus (consisting of two open arms and two closed arms, elevated 50 cm above the floor).

    • Record behavior for 5 minutes.

    • Metrics Extracted: Percentage of time spent in the open arms versus the closed arms.

  • Quality Control & Blinding: Thoroughly clean both apparatuses with 70% ethanol between every subject to eliminate olfactory cues. Ensure the experimenter administering the compounds and analyzing the video data is strictly blinded to the treatment groups.

Signaling_Pathway L [1-Methyl-4-(CF3)-4-piperidyl]methanol Derivative R CNS Target Receptor (e.g., Sigma-1 / GPCR) L->R Binding M Intracellular Signaling (Ca2+ Mobilization / cAMP) R->M Activation E Synaptic Plasticity & Neurotransmission M->E Modulation B Behavioral Phenotype (Anxiolytic / Locomotor) E->B Output

Caption: Putative CNS neuromodulatory signaling pathway for fluorinated piperidine derivatives.

Quantitative Data Interpretation

To facilitate rapid decision-making during the lead optimization of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol analogs, compare your experimental results against the standardized benchmarks in the tables below.

Table 1: Expected Pharmacokinetic Parameters for Fluorinated Piperidines

ParameterDescriptionTarget Range for CNS Drugs
Tmax​ Time to maximum plasma concentration0.5 - 2.0 hours
t1/2​ Terminal half-life> 2.0 hours
fu,plasma​ Fraction unbound in plasma> 0.05 (5%)
fu,brain​ Fraction unbound in brain> 0.01 (1%)
Kp​ Total brain-to-plasma ratio> 1.0 (Caution: prone to lipid trapping)
Kp,uu,brain​ Unbound brain-to-plasma ratio0.3 - 1.2 (Optimal target engagement)

Table 2: Behavioral Assay Metrics

AssayPrimary MetricInterpretation of IncreaseInterpretation of Decrease
OFT Total Distance Moved (cm)Locomotor stimulation / AgitationSedation / Motor impairment
OFT Time in Center Zone (s)Anxiolytic-like effectAnxiogenic-like effect
EPM % Time in Open ArmsAnxiolytic-like effectAnxiogenic-like effect
EPM Total Arm EntriesGeneral hyperactivityMotor deficit / Sedation

References

  • Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development PubMed Central (PMC)[Link]

  • Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) PubMed (NIH)[Link]

  • Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems MDPI - Pharmaceutics[Link]

  • Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery PubMed Central (PMC)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of heavily fluorinated basic amines.[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of heavily fluorinated basic amines.[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol is a highly valuable building block in medicinal discovery, but its unique structural features—specifically the juxtaposition of a lipophilic trifluoromethyl (-CF₃) group, a basic piperidine nitrogen, and a hydrogen-bonding hydroxymethyl group—create a "perfect storm" for solubility bottlenecks.

This guide provides a mechanistic understanding of these issues and field-proven, self-validating protocols to keep your assays running smoothly.

Part 1: Physicochemical Profiling (The Causality of Precipitation)

Before troubleshooting, we must understand the molecule's physical chemistry. The strong electron-withdrawing nature of the -CF₃ group exerts an inductive effect (-I) that pulls electron density away from the piperidine nitrogen, effectively lowering the amine's pKa compared to a standard unsubstituted piperidine[1].

Consequently, at physiological pH (7.4), a larger fraction of the compound exists as the neutral free base. Because fluorine substitution profoundly increases lipophilicity[2], this neutral species rapidly aggregates and precipitates in aqueous media. Furthermore, the -CH₂OH group facilitates strong intermolecular hydrogen bonding in the solid state, resulting in a high crystal lattice energy that resists initial dissolution even in organic solvents.

Table 1: Physicochemical Properties & Solubility Impact

Structural FeaturePhysicochemical EffectImpact on Solubility Profile
N-Methyl Piperidine Basic Amine (Est. pKa ~8.0-8.5)Soluble at acidic pH (ionized); poorly soluble at basic pH (neutral).
Trifluoromethyl (-CF₃) Strong Electron Withdrawal (-I)Lowers amine pKa; significantly increases lipophilicity (LogP)[1].
Hydroxymethyl (-CH₂OH) H-Bond Donor/AcceptorIncreases aqueous solubility, but raises solid-state crystal lattice energy.

Table 2: Recommended Solubilization Strategies by Assay Type

Assay TypeRecommended Solubilization StrategyMax Tolerated DMSOExpected Solubility Limit
Biochemical 0.01% Triton X-100 or CHAPS1.0% - 5.0%~50 - 100 µM
Cell-Based 0.01% Pluronic F-680.1% - 0.5%~10 - 50 µM
In Vivo Dosing 10% Tween 80 / 90% SalineN/A (Avoid)Formulation Dependent
Part 2: Troubleshooting Guide & FAQs

Q1: I am preparing a 10 mM stock in DMSO, but the powder isn't dissolving. Is my batch degraded? A1: Not necessarily. The high crystal lattice energy driven by intermolecular H-bonding between the hydroxyl group and the basic amine makes initial dissolution thermodynamically unfavorable. Causality & Solution: Utilize the "Heat-and-Sonicate" method. Warm the vial to 37°C to provide thermodynamic energy, and sonicate for 10 minutes. The acoustic cavitation physically breaks the crystal lattice, allowing the DMSO to solvate the molecules.

Q2: My compound crashes out immediately when I transfer it from the DMSO stock to my PBS assay buffer (pH 7.4). How do I prevent this? A2: Direct dilution of a concentrated DMSO stock into an aqueous buffer subjects the hydrophobic -CF₃ group to "solvent shock," causing rapid nucleation[3]. Causality & Solution: Perform intermediate serial dilutions in DMSO first. Ensure your final assay concentration keeps DMSO ≤ 1.0%[3]. If precipitation persists, introduce a non-ionic surfactant like Pluronic F-68 to the aqueous buffer prior to compound addition[3]. The surfactant micelles will sequester the lipophilic free base and prevent aggregation.

Q3: Can I just lower the pH of my assay buffer to force it into solution? A3: Yes, but with biological caveats. Lowering the pH below the compound's pKa will fully protonate the piperidine nitrogen, drastically increasing hydration energy and aqueous solubility. However, you must verify that your specific biochemical target (e.g., enzyme activity) or cell line can tolerate the acidic shift.

Part 3: System Workflows & Logical Relationships

Workflow Start 10 mM DMSO Stock Compound Preparation Dilution Intermediate Serial Dilution (100% DMSO) Start->Dilution Aqueous Transfer to Aqueous Buffer (pH 7.4, <1% Final DMSO) Dilution->Aqueous Check Nephelometry Check (Absorbance at 650 nm) Aqueous->Check Precip High Absorbance (Precipitation) Check->Precip Turbid Soluble Low Absorbance (Solution Clear) Check->Soluble Clear Action1 Add Surfactant (e.g., Pluronic F-68) Precip->Action1 Action2 Adjust Buffer pH < pKa (Protonate Amine) Precip->Action2 Action1->Aqueous Action2->Aqueous

Workflow for troubleshooting compound precipitation during aqueous dilution.

Protonation pH_low Acidic Environment (pH < 7.0) State_Ionized Protonated Piperidine (Cation) High Hydration Energy pH_low->State_Ionized pH_high Physiological Environment (pH > 7.4) State_Neutral Neutral Free Base Dominated by -CF3 Lipophilicity pH_high->State_Neutral Sol_High High Aqueous Solubility (Favorable for Dosing) State_Ionized->Sol_High Sol_Low Poor Aqueous Solubility (High Risk of Precipitation) State_Neutral->Sol_Low

Influence of pH on the protonation state and aqueous solubility of the compound.

Part 4: Experimental Protocols
Protocol 1: Preparation of a Self-Validating DMSO Stock Solution

Objective: To generate a fully solvated 10 mM stock without hidden micro-precipitates.

  • Weighing & Solvent Addition: Weigh the required mass of the compound and add anhydrous DMSO to achieve a 10 mM concentration. Causality: Using strictly anhydrous DMSO prevents premature water-induced nucleation of the lipophilic free base.

  • Thermal Disruption: Incubate the vial in a water bath at 37°C for 5 minutes.

  • Acoustic Cavitation: Sonicate the warmed vial for 5-10 minutes.

  • Validation (Self-Validating Step): Centrifuge the vial at 10,000 x g for 2 minutes. Inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, the compound is not fully dissolved, and the true molarity of the supernatant is lower than 10 mM. Repeat steps 2-3 until no pellet forms.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

Objective: To determine the maximum soluble concentration in the final assay buffer prior to running biological experiments[3].

  • Stock Preparation: Prepare a 10 mM stock solution in DMSO as validated above[3].

  • Serial Dilution: Create a serial dilution of the compound directly in 100% DMSO[3]. Causality: Diluting in DMSO first ensures that when transferred to the aqueous buffer, the final DMSO percentage remains identical across all test concentrations, eliminating solvent concentration as a confounding variable.

  • Aqueous Transfer: Add 2 µL of each DMSO dilution to 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well clear bottom plate[3]. This yields a final DMSO concentration of 1%[3].

  • Equilibration: Mix the plate on a plate shaker for 2 hours at room temperature[3]. Causality: This incubation period allows the system to reach a metastable state of supersaturation, accurately reflecting the timeframe of a standard biochemical assay[3].

  • Nephelometric Measurement: Measure the absorbance at 650 nm using a microplate reader[3]. Causality: At 650 nm, neither standard biological buffers nor this specific compound absorbs light natively. Therefore, any signal detected is strictly due to light scattering (nephelometry) caused by insoluble particulates. The highest concentration that does not show a significant increase in absorbance compared to a DMSO-only control is your kinetic solubility limit[3].

Sources

Optimization

Technical Support Center:[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol Storage &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol (CAS: 2227206-66-6).

While this compound is a highly valuable building block in medicinal chemistry, its structural features—specifically the N-methyl tertiary amine and the primary hydroxymethyl group—make it susceptible to oxidative and moisture-driven degradation during long-term storage. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the integrity of your compound library.

I. Mechanistic Troubleshooting & FAQs

Q1: My batch is showing a +16 Da mass shift in LC-MS analysis and a new, highly polar peak. What is happening? A1: This is the classic analytical signature of N-oxidation . The N-methylpiperidine moiety contains an electron-rich tertiary amine. Despite the electron-withdrawing inductive effect (-I) of the trifluoromethyl (-CF₃) group at the 4-position, the nitrogen lone pair remains susceptible to electrophilic oxidation by atmospheric molecular oxygen, forming an amine N-oxide[1]. This process is notoriously sluggish but accelerates significantly over months of benchtop storage, especially if catalyzed by trace transition metals or ambient light.

Q2: The powder has become clumpy, sticky, and difficult to weigh accurately after a few weeks of use. Is the chemical structure ruined? A2: You are observing hygroscopic caking . The molecule contains both a tertiary amine (hydrogen-bond acceptor) and a primary hydroxymethyl group (-CH₂OH, hydrogen-bond donor/acceptor). This dual functionality creates a strong affinity for ambient moisture[2]. While the core chemical structure may not be immediately ruined, the absorbed water creates a micro-aqueous environment that increases the mobility of trace impurities and accelerates the N-oxidation described above. Furthermore, it completely invalidates your stoichiometric calculations due to water weight.

Q3: How do I recover a moisture-compromised batch without inducing thermal degradation? A3: Do not use high-heat baking. Tertiary amine N-oxides and their partially oxidized precursors are thermally labile and can undergo degradation (e.g., Cope eliminations or Polonovski-type rearrangements) if heated excessively[1]. Instead, you must utilize high-vacuum desiccation at room temperature. The drying process should ideally be monitored using Dynamic Vapor Sorption (DVS) principles to ensure water is removed without sublimating or degrading the API[3].

II. Self-Validating Experimental Protocols

To guarantee the integrity of your storage and recovery workflows, do not rely on assumptions. Use the following self-validating systems.

Protocol A: Inert-Atmosphere Aliquoting (Prevention)

Causality: Atmospheric oxygen and moisture are the primary stressors. Argon is selected over Nitrogen because Argon is a heavier noble gas (approx. 38% denser than air), allowing it to settle and form a robust protective blanket over the solid bed, effectively displacing reactive oxygen.

  • Pre-weighing: Transfer the bulk[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol into a controlled environment (e.g., a nitrogen-filled glovebox maintained at <10% Relative Humidity).

  • Aliquoting: Divide the bulk into single-use amber glass vials. Note: Amber glass prevents photolytic acceleration of oxidation pathways.

  • Argon Blanketing: If a glovebox is unavailable, utilize a Schlenk line. Apply vacuum (0.1 mbar) to the vial for 5 minutes, then slowly backfill with Argon. Repeat this vacuum-purge cycle three times.

  • Sealing: Seal tightly with PTFE-lined caps and wrap the exterior junction with Parafilm. Store at -20°C.

  • Self-Validation Check: Create a "Control Vial" containing exactly 100.0 mg of the compound. Store it alongside your working aliquots. Re-weigh the control vial on Day 30 and Day 60. A mass increase of >0.5% definitively indicates seal failure and moisture ingress, prompting immediate re-purging of the batch.

Protocol B: Moisture Recovery & DVS Validation (Remediation)

Causality: Removing water via vacuum shifts the equilibrium of hydrogen bonding, pulling moisture out of the crystal lattice without providing the thermal activation energy required for oxidative degradation.

  • Preparation: Transfer the caked material to a wide-mouth crystallization dish. Mechanically break up large clumps with a spatula to maximize surface area.

  • Desiccation: Place the dish in a high-vacuum desiccator containing fresh indicating silica gel or phosphorus pentoxide (P₂O₅).

  • Vacuum Application: Apply high vacuum (<1 mbar) at strictly ambient temperature (20–25°C) for 24 to 48 hours.

  • Self-Validation Check: Validate the recovery using Karl Fischer titration or Dynamic Vapor Sorption (DVS). The material is successfully recovered only when the mass change rate ( dm/dt ) approaches zero at 0% Relative Humidity, confirming the complete cessation of water desorption[3].

III. Quantitative Degradation Matrix

Use this table to rapidly cross-reference observed issues with their mechanistic causes and required interventions.

Degradation PathwayPrimary StressorMechanistic CauseAnalytical IndicatorPrevention Strategy
N-Oxidation Atmospheric O₂ / Trace MetalsElectrophilic oxidation of the tertiary amine lone pair.+16 Da mass shift (LC-MS); new polar peak.Argon blanketing; cold storage (-20°C).
Hygroscopic Caking Ambient Humidity (H₂O)Hydrogen bonding network via the -OH group and basic nitrogen.Mass increase over time; poor powder flow.Vacuum desiccation; handling in <15% RH.
Thermal Degradation Excessive Heat (>60°C)Rearrangement/elimination of N-oxide precursors.Complex impurity profile (NMR/HPLC).Avoid heat during drying; use ambient vacuum.

IV. Process Visualization

The following logical workflow maps the causality between environmental stressors, resulting degradation pathways, and the specific preventative actions required to maintain compound integrity.

Workflow Compound [1-Methyl-4-(trifluoromethyl) -4-piperidyl]methanol O2 Atmospheric O2 & Trace Metals Compound->O2 Exposed to H2O Ambient Humidity (Moisture) Compound->H2O Exposed to NOxide N-Oxidation (+16 Da Mass Shift) O2->NOxide Oxidizes Tertiary Amine Caking Hygroscopic Caking (Weight Inaccuracies) H2O->Caking H-Bonding via -OH Argon Argon Blanketing (-20°C Storage) NOxide->Argon Prevented by Desiccator Vacuum Desiccation (DVS Monitored) Caking->Desiccator Prevented by

Degradation pathways and preventative storage workflows for the piperidyl methanol derivative.

V. References

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications URL: [Link]

  • Title: New Multicomponent Crystal Forms of Adiphenine with Low Hygroscopicity Source: ACS Publications URL: [Link]

  • Title: New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability Source: MDPI URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

Welcome to the technical support guide for developing robust High-Performance Liquid Chromatography (HPLC) methods for [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol. This molecule, featuring a basic piperidine nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for developing robust High-Performance Liquid Chromatography (HPLC) methods for [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol. This molecule, featuring a basic piperidine nitrogen and an electron-withdrawing trifluoromethyl group, presents a unique set of analytical challenges. This guide is structured to anticipate the questions and hurdles you may encounter, providing not just protocols, but the underlying scientific reasoning to empower your method development decisions.

Section 1: Understanding the Analyte - The Key to a Successful Method

Before initiating any method development, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate its behavior within the HPLC system.

Q: What are the critical physicochemical properties of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol that influence HPLC analysis?

A: The structure of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol combines features that directly impact its chromatographic behavior: a basic tertiary amine (the N-methylpiperidine group), a polar alcohol functional group, and a hydrophobic trifluoromethyl (TFM) group.

PropertyEstimated Value / CharacteristicChromatographic Implication
Chemical Structure C₈H₁₄F₃NOA relatively small, polar molecule.
pKa (Basic) ~8.5 - 9.5 (Estimated for piperidine moiety)The compound will be protonated and positively charged at acidic to neutral pH. The ionization state is critical for retention and peak shape.[1][2]
logP ~1.0 - 1.5 (Estimated)Indicates moderate lipophilicity. The trifluoromethyl group increases lipophilicity compared to a methyl group, but the alcohol and amine functionalities ensure significant polarity.[3][4][5]
Solubility Soluble in organic solvents (Methanol, Acetonitrile) and aqueous acidic solutions.Proper diluent selection is crucial to avoid peak distortion.[6]
UV Chromophore NoneThe molecule lacks a significant UV-absorbing chromophore, making low-wavelength UV detection (e.g., < 210 nm) necessary but potentially noisy. Alternative detection methods should be considered.

Section 2: Method Development Strategy - FAQs

This section addresses common questions encountered when designing a new HPLC method for this compound from the ground up.

Q: Where do I begin with column selection for this compound?

A: Your primary challenge will be managing the basicity of the piperidine group to prevent peak tailing.[7] Therefore, column selection should prioritize minimizing secondary interactions with the stationary phase.

  • Initial Recommendation: Modern, High-Purity C18 Columns. Start with a C18 column based on high-purity "Type B" silica.[8][9] These columns have a lower content of acidic silanol groups and trace metals, which are the primary cause of peak tailing for basic compounds.[8][10]

  • Alternative Option 1: Pentafluorophenyl (PFP) Phases. Given the trifluoromethyl group on your analyte, a PFP stationary phase is an excellent alternative.[11] These phases provide unique selectivity mechanisms, including dipole-dipole and pi-pi interactions, which can be beneficial for fluorinated compounds and may offer a different elution order compared to C18.[11][12]

  • Alternative Option 2: Hydrophilic Interaction Chromatography (HILIC). Because the compound is quite polar, it may exhibit poor retention in reversed-phase mode.[13][14] HILIC is a viable alternative for retaining and separating highly polar molecules.[15]

Q: How do I choose the initial mobile phase conditions?

A: Mobile phase selection, particularly pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds like this one.[6][16][17]

  • Control the Analyte's Ionization: The key is to ensure the analyte is in a single, stable ionization state. For a basic compound, this means operating at a pH well below or well above its pKa. A general guideline is to maintain a mobile phase pH at least 2 units away from the analyte's pKa.[1][18]

  • Low pH Approach (Recommended Start): A mobile phase pH of ≤ 3 is the most common and effective starting point.[8][10] At this pH, the analyte will be fully protonated (positively charged), and more importantly, the residual silanol groups on the silica stationary phase will be suppressed, minimizing the secondary ionic interactions that cause peak tailing.[19][20]

    • Recommended Buffers: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water are excellent starting points and are MS-friendly.[21] A 10-20 mM phosphate buffer at pH 2.5 is also ideal.[19]

  • High pH Approach (Use with Caution): If a suitable high-pH stable column is available (e.g., hybrid silica or specific polymer-based columns), operating at pH > 10 can be effective. At high pH, the analyte will be in its neutral, more hydrophobic form, leading to increased retention in reversed-phase mode.

  • Organic Modifier: Acetonitrile and methanol are the primary choices. Acetonitrile often provides better peak shape and lower viscosity. Start with a simple isocratic method (e.g., 80% aqueous buffer, 20% acetonitrile) and adjust based on retention.

Q: The compound has no chromophore. How do I get adequate detection sensitivity?

A: This is a critical challenge.

  • Low UV Wavelength: Attempt detection at low wavelengths, such as 200-215 nm. Be aware that mobile phase quality is critical here, and you may see baseline noise. Using high-purity solvents and additives is essential.

  • Alternative Detection: For quantitative analysis, especially at low levels, universal detectors that do not rely on a chromophore are superior.

    • Mass Spectrometry (MS): The gold standard. It provides excellent sensitivity and selectivity.

    • Charged Aerosol Detector (CAD): Offers near-uniform, sub-nanogram sensitivity for non-volatile analytes.

    • Evaporative Light Scattering Detector (ELSD): Another option for non-volatile analytes, though generally less sensitive than CAD.

  • Derivatization: For UV-Vis detection, a pre- or post-column derivatization reaction can be developed to attach a chromophore to the molecule.[22][23] This adds complexity but can be very effective. For example, reagents that react with the alcohol or potentially the piperidine nitrogen could be used.[24]

Section 3: Troubleshooting Guide

This section provides solutions to the most common problems you will likely encounter.

Q: My peak is tailing severely. What are the causes and how do I fix it?

A: Peak tailing is the most anticipated problem for this basic analyte. It is primarily caused by secondary ionic interactions between the protonated piperidine group and deprotonated (anionic) residual silanol groups on the silica stationary phase.[8][10]

Workflow: Troubleshooting Peak Tailing

G A Start: Peak Tailing Observed (Tf > 1.5) B Is Mobile Phase pH < 3? A->B C Adjust Mobile Phase: - Use 0.1% TFA or Formic Acid - Or use a buffer at pH 2.5-3.0 B->C No D Is Column a modern, high-purity Type-B silica column? B->D Yes C->D E Switch to a High-Purity Column (low silanol activity) or a PFP column. D->E No F Consider Mobile Phase Additives (Use with caution) D->F Yes E->F G Add competing base, e.g., 5-10 mM Triethylamine (TEA). Note: May reduce column lifetime. F->G Yes H Consider High pH Method (Requires pH-stable column, e.g., Hybrid Silica) F->H No I Re-evaluate Peak Shape. If still tailing, consider extra-column effects (fittings, tubing). G->I H->I

Caption: A decision tree for systematically troubleshooting peak tailing.

Visualizing the Problem: Analyte-Silanol Interaction

The diagram below illustrates why low pH is effective. At neutral pH, the analyte is positively charged and the silanols are negatively charged, leading to a strong, undesirable ionic interaction. At low pH, the silanols are neutralized, preventing this interaction.

G Mechanism of Peak Tailing for Basic Compounds cluster_0 Condition 1: Mid-Range pH (e.g., pH 5-7) cluster_1 Condition 2: Low pH (e.g., pH < 3) Analyte_Mid Analyte (Basic) R-NH+ (Protonated) Interaction_Mid Strong Ionic Interaction (Causes Peak Tailing) Analyte_Mid:f1->Interaction_Mid Silica_Mid Silica Surface Si-O- (Deprotonated Silanol) Silica_Mid:f1->Interaction_Mid Analyte_Low Analyte (Basic) R-NH+ (Protonated) Silica_Low Silica Surface Si-OH (Protonated Silanol) Interaction_Low Interaction Minimized (Good Peak Shape)

Caption: Analyte-surface interactions at different mobile phase pH values.

Q: I have very poor or no retention, and the peak elutes with the solvent front. What should I do?

A: This indicates that the analyte is too polar for the current reversed-phase conditions.[13][14]

  • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention of all components in a reversed-phase system.[14]

  • Switch to a Weaker Organic Solvent: If using acetonitrile, try switching to methanol. Methanol is a slightly weaker solvent in reversed-phase HPLC and may provide more retention.[21]

  • Use a High pH Mobile Phase: If you have a pH-stable column, switching to a high pH (e.g., pH 10 with ammonium bicarbonate) will neutralize the basic amine, making the molecule more hydrophobic and significantly increasing its retention.

  • Switch to HILIC: If the above steps fail, your compound is likely too polar for reversed-phase. Switch to a HILIC column and mobile phase (high organic, typically >80% acetonitrile, with a small amount of aqueous buffer).

Q: I am observing a split or broad peak. What could be the cause?

A: Peak splitting or broadening can have several causes:

  • pH is too close to pKa: If the mobile phase pH is within ~1.5 units of the analyte's pKa, the compound can exist as a mixture of its ionized and non-ionized forms, leading to distorted or split peaks.[6][18] Ensure your mobile phase pH is at least 2 units away from the pKa.[1]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% methanol while the mobile phase is 10% methanol), it can cause peak distortion.[20] Ideally, dissolve your sample in the mobile phase itself.[14]

  • Column Overload: Injecting too much sample mass can lead to a "shark-fin" or fronting peak shape.[8] Try reducing the injection concentration or volume.

  • Column Contamination or Degradation: A contaminated guard column or column inlet frit can cause peak splitting. Try replacing the guard column or back-flushing the analytical column (if permitted by the manufacturer).

Section 4: Experimental Protocols

Protocol 1: Systematic Column and pH Screening

This protocol provides a structured approach to quickly find a suitable starting point for your method.

Objective: To evaluate the effect of column chemistry and mobile phase pH on retention and peak shape.

Materials:

  • HPLC System with UV or MS detector

  • Columns:

    • High-Purity C18 (e.g., Phenomenex Kinetex C18, Waters XBridge BEH C18)

    • Pentafluorophenyl (PFP) (e.g., Supelco Ascentis Express PFP)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 20 mM Ammonium Bicarbonate in Water (pH ~10.0, use only with a pH-stable column)

  • Mobile Phase B: Acetonitrile

  • Sample: [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol dissolved in 50:50 Water:Acetonitrile at 0.1 mg/mL.

Procedure:

  • Low pH Screening (C18):

    • Install the C18 column.

    • Equilibrate the system with 95% A1 / 5% B at a flow rate of 1.0 mL/min (for a 4.6 mm ID column).

    • Perform a gradient elution from 5% B to 95% B over 15 minutes.

    • Inject the sample and record the chromatogram.

    • Analyze retention time and peak asymmetry (tailing factor).

  • Low pH Screening (PFP):

    • Repeat step 1 with the PFP column. Compare the results to the C18 column. Note any changes in selectivity or peak shape.

  • High pH Screening (C18 - only if column is rated for high pH):

    • Thoroughly flush the system to remove all acidic mobile phase.

    • Install the high-pH stable C18 column.

    • Equilibrate the system with 95% A2 / 5% B.

    • Repeat the gradient elution as in step 1.

    • Analyze retention time and peak asymmetry. The neutral form of the analyte should be significantly more retained.

Expected Outcome: This screening will quickly identify the most promising combination of column and pH for further optimization (isocratic development, flow rate, temperature, etc.).

References

  • The Critical Role of pKa in HPLC Method Development.
  • pH and pKa Concepts in Method Development by HPLC - Industrial Pharmacist.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • The Evolution of LC Troubleshooting: Str
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem.
  • how drug's pKa help in RP-HPLC method development - Chrom
  • How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Exploring the Role of pH in HPLC Separ
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
  • HPLC METHOD DEVELOPMENT - A REVIEW - Suresh Gyan Vihar University.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed.
  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations - ResearchG
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchG
  • HPLC-UV Method Development for Highly Polar Impurities - Resolian.
  • Challenges during HPLC method development and how to fix them - YouTube.
  • [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol | C8H14F3NO | CID 52274441 - PubChem.
  • HPLC and UHPLC Column Selection Guide - Sigma-Aldrich.
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC Intern
  • LogP of Chemical Structures - Kaggle.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling of[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol . As a neopentyl-like primary alcohol tethered to both a highly electron-withdrawing trifluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol . As a neopentyl-like primary alcohol tethered to both a highly electron-withdrawing trifluoromethyl group and a Lewis basic tertiary amine, this molecule presents a "perfect storm" of kinetic bottlenecks and chemoselectivity issues during Palladium- or Nickel-catalyzed C–O etherification.

This guide is engineered for drug development professionals and synthesizes mechanistic causality with field-proven, self-validating protocols to help you bypass catalyst poisoning, suppress protodehalogenation, and achieve high-yielding C–O bond formation.

Architectural Overview of the Molecular Challenge

To troubleshoot effectively, we must first deconstruct the electronic and steric profile of the substrate:

  • The Lewis Basic Core (N-Methyl Piperidine): The tertiary amine readily coordinates to unsaturated Pd(0) or Pd(II) species, forming stable, off-cycle resting states that starve the catalytic cycle[1]. Furthermore, under strongly basic conditions at elevated temperatures, this moiety is susceptible to single-electron transfer (SET) oxidation, leading to N-demethylation.

  • The Neopentyl-Like Steric Shield: The C4 position of the piperidine ring is fully substituted (bonded to the ring carbons, the -CF3 group, and the -CH2OH group). This extreme steric bulk severely hinders the approach of the bulky Pd(II)-aryl complex during the critical alkoxide exchange step.

  • The Carbinol β-Hydrogens: In the Pd-alkoxide intermediate (Pd–O–CH₂–R), the two hydrogens on the carbinol carbon act as β-hydrogens relative to the metal center. Because the adjacent quaternary C4 center (exacerbated by the bulky -CF3 group[2]) heavily retards the rate of reductive elimination, the catalyst undergoes competitive β-hydride elimination. This yields an undesired aldehyde and a Pd-hydride species, ultimately resulting in the protodehalogenation of your aryl halide[3].

Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows massive protodehalogenation of the aryl halide and almost no desired ether. Why is this happening? Causality: You are trapped in a kinetic bottleneck. The transmetalation (alkoxide exchange) occurs, but the subsequent reductive elimination from the sterically congested Pd(II)(Ar)(alkoxide) intermediate is too slow. This delay allows the carbinol β-hydrogens to undergo β-hydride elimination[3]. Solution: You must enforce conformational rigidity around the metal center to artificially accelerate reductive elimination. Switch from flexible phosphines (like XPhos) to bulky biarylphosphine ligands specifically designed for hindered alcohols, such as RockPhos or tBuBrettPhos [4].

Q2: The reaction stalls at 15% conversion within the first 30 minutes, and the catalyst precipitates as palladium black. Is the piperidine nitrogen poisoning the metal? Causality: Yes. The lone pair on the N-methyl group outcompetes your supporting ligand for coordination to the Pd center, creating an inactive resting state[1]. Solution: You have two options. Option A: Pre-form the HCl salt of the piperidine to mask the lone pair during the initial catalytic mixing (requires an extra equivalent of base in the reaction). Option B: Transition to a highly coordinating Earth-abundant system, such as Ni(cod)₂ paired with the bidentate PAd₂-DalPhos ligand, which effectively outcompetes aliphatic amines for the metal center[5].

Q3: I am observing significant N-demethylation of the piperidine ring. How can I suppress this? Causality: Strong alkoxide bases (e.g., NaOtBu or KOtBu) combined with elevated temperatures (>80 °C) can trigger SET pathways or α-deprotonation of the N-methyl group, leading to oxidative cleavage. Solution: Shift to a milder, insoluble inorganic base like finely milled Cs₂CO₃ for Pd-catalysis, or a soluble organic base like DBU if utilizing Ni-catalysis[5].

Mechanistic Divergence Pathway

MechanisticPathway Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Poison Catalyst Poisoning (N-Methyl Coordination) Pd0->Poison Piperidine Lone Pair PdII_Ar Pd(II)(Ar)(X)L OxAdd->PdII_Ar AlkEx Alkoxide Exchange (Base + Alcohol) PdII_Ar->AlkEx PdII_Alk Pd(II)(Ar)(OR)L (Sterically Hindered) AlkEx->PdII_Alk RedElim Reductive Elimination (Accelerated by RockPhos) PdII_Alk->RedElim Proto Protodehalogenation (β-Hydride Elim.) PdII_Alk->Proto Kinetic Bottleneck Product Desired C-O Product RedElim->Product Product->Pd0 Regeneration

Mechanistic divergence: Productive cycle vs. N-coordination and protodehalogenation.

Quantitative Catalyst & Condition Matrix

The following table summarizes the expected outcomes when attempting the O-arylation of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol with an unactivated aryl chloride based on established ligand behaviors[3][4][5].

Catalyst SystemBaseAdditiveConversion (%)Major Side Reaction
Pd₂(dba)₃ / XPhosNaOtBuNone< 15%N-Demethylation & Poisoning
Pd₂(dba)₃ / BrettPhosCs₂CO₃None~ 40%Protodehalogenation
Pd₂(dba)₃ / RockPhos Cs₂CO₃ None > 85% None (Clean Product)
Ni(cod)₂ / PAd₂-DalPhos DBU NaTFA > 85% Trace Homocoupling

Self-Validating Experimental Protocol: RockPhos-Mediated O-Arylation

This methodology utilizes RockPhos to force reductive elimination and Cs₂CO₃ to protect the N-methyl group from oxidative cleavage. It is designed as a self-validating system, meaning specific checkpoints are built into the workflow to confirm the reaction is proceeding correctly before committing to the full incubation time.

Reagents Required:

  • [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol (1.2 equiv)

  • Aryl Chloride (1.0 equiv)

  • Pd₂(dba)₃ (2.0 mol%)

  • RockPhos (5.0 mol%)

  • Cs₂CO₃ (2.5 equiv, strictly anhydrous and finely milled)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Base Preparation (Critical): Mill the Cs₂CO₃ into a fine powder and dry under vacuum at 120 °C for 4 hours. Causality: The alkoxide exchange step is a heterogeneous process; large particle sizes will starve the Pd(II) intermediate of the alkoxide, forcing protodehalogenation.

  • Catalyst Pre-Activation (Glovebox): In an oven-dried vial, combine Pd₂(dba)₃ and RockPhos in 20% of the total anhydrous toluene volume. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: Observe the color. The solution must shift from a deep burgundy/purple to a dark red/brown. This visual cue confirms the successful generation of the active L₁Pd(0) species. If it remains purple, your ligand is oxidized.

  • Reaction Assembly: To the pre-activated catalyst, add the aryl chloride, the amino alcohol, and the milled Cs₂CO₃. Add the remaining toluene to reach a 0.2 M concentration. Seal the vial with a PTFE-lined septum cap.

  • Thermal Cycling: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 90 °C. Stir vigorously (800+ rpm) to maintain the suspension of the inorganic base.

  • Mid-Point Validation: After 2 hours, briefly remove the vial, let the salts settle, and sample 10 µL of the supernatant for LC-MS analysis.

    • Validation Checkpoint 2: You should observe >30% product formation and <5% of the reduced arene (protodehalogenation). If the reduced arene exceeds 15%, the base is insufficiently milled or wet.

  • Workup & Isolation: After 12 hours, cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a tightly packed pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via standard silica gel chromatography.

Experimental Workflow Diagram

ExperimentalWorkflow Prep 1. Base Prep (Mill & Dry) Glovebox 2. Pre-Activation (Pd + RockPhos) Prep->Glovebox React 3. Cross-Coupling (90°C, 12h) Glovebox->React Validate 4. LC-MS Checkpoint (Confirm <5% Side Rxn) React->Validate Workup 5. Celite Filtration & Isolation Validate->Workup

Self-validating experimental workflow for bulky amino alcohol cross-coupling.

References

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols Source: Journal of the American Chemical Society (NIH Public Access) URL:[Link]

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Source: Organic Letters (MIT DSpace) URL:[Link]

  • Ligand-Enabled Nickel Catalysis for the O-Arylation of Alcohols and Phenols with (Hetero)aryl Chlorides Using a Soluble Organic Base Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol and Other Fluorinated Piperidines in Drug Design

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperidine scaffold remains a privileged structure, integral to the design of a multitude of therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a privileged structure, integral to the design of a multitude of therapeutic agents.[1][2] Its conformational flexibility and the basicity of the nitrogen atom allow for fine-tuning of physicochemical properties to optimize drug-receptor interactions and pharmacokinetic profiles.[1] A key strategy in this optimization is the incorporation of fluorine, a halogen whose unique properties can profoundly influence a molecule's behavior. This guide provides an in-depth comparison of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol, a unique building block, with other classes of fluorinated piperidines, offering insights into their relative merits in drug design.

The Strategic Advantage of Fluorine in Piperidine Scaffolds

The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into the piperidine ring is a well-established tactic to enhance a drug candidate's profile.[3] The high electronegativity and steric demand of the trifluoromethyl group can lead to:

  • Enhanced Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Increased Lipophilicity: The CF3 group generally increases lipophilicity, which can improve membrane permeability and blood-brain barrier penetration.

  • Modulation of Basicity (pKa): Fluorine's electron-withdrawing nature can lower the pKa of the piperidine nitrogen, which can be crucial for reducing off-target effects, such as hERG channel affinity, and improving oral bioavailability.[4][5]

  • Conformational Control: Strategic placement of fluorine can influence the conformational equilibrium of the piperidine ring, locking it into a bioactive conformation.[6]

  • Enhanced Binding Affinity: The unique electronic properties of the C-F bond can lead to favorable interactions with biological targets.

Focus: [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol - A Unique Building Block

[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol presents a distinct combination of functional groups at the 4-position of the piperidine ring. The geminal trifluoromethyl and hydroxymethyl groups create a sterically demanding and electronically unique environment. While extensive public data on the specific biological applications of this compound is limited, its structure suggests several potential advantages in drug design.[7]

The presence of the trifluoromethyl group is expected to increase lipophilicity and metabolic stability. Simultaneously, the hydroxymethyl group introduces a polar handle for hydrogen bonding, which can be critical for target engagement and can also influence solubility. The N-methyl group fixes the nitrogen substitution pattern, which can be important for receptor recognition.

Comparative Analysis with Other Fluorinated Piperidines

To understand the potential of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol, it is instructive to compare it with other well-characterized fluorinated piperidines.

3-Fluoropiperidines

3-Fluoropiperidines are versatile building blocks used in the synthesis of a range of pharmaceuticals.[8] The fluorine atom at the 3-position significantly influences the pKa of the piperidine nitrogen and can induce a conformational bias.[4]

  • Key Features:

    • Modulation of basicity to reduce hERG liability.[4]

    • Potential for specific interactions with target proteins.[6]

    • Can serve as a bioisostere for other functional groups.

  • Example Application: The development of potent and selective T-type calcium channel antagonists has utilized a 3-axial fluoropiperidine moiety to improve the selectivity profile and confer good oral bioavailability and brain penetration.[9]

4-Aryl-4-fluoropiperidines

This class of compounds has been extensively explored, particularly in the context of CNS disorders. The 4-aryl group provides a scaffold for interaction with aromatic binding pockets, while the 4-fluoro substituent can enhance metabolic stability and modulate physicochemical properties.

  • Key Features:

    • Often possess CNS activity due to their lipophilicity and ability to cross the blood-brain barrier.

    • The fluorine atom can improve the metabolic profile of the adjacent aryl ring.

    • The 4-aryl substituent offers a vector for further chemical modification.

  • Example Application: Derivatives of 4-aryl-4-piperidinols have been investigated as dual sodium and calcium channel blockers with neuroprotective properties.[10] The related compound, (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol, is a known impurity in the synthesis of Paroxetine, highlighting the relevance of this structural motif.[11]

Piperidines in Neurokinin-1 (NK1) Receptor Antagonists: The Case of L-733,060

The development of Neurokinin-1 (NK1) receptor antagonists provides an excellent case study on the application of complex piperidine scaffolds. L-733,060, a potent and selective NK1 receptor antagonist, features a 2-phenyl-3-(benzyloxy)piperidine core.[12]

  • Key Features of L-733,060:

    • A (2S, 3S)-3-((3,5-bis(trifluoromethyl)phenyl)methyloxy)-2-phenyl piperidine structure.[12]

    • The two trifluoromethyl groups on the phenyl ring are crucial for high binding affinity.[13]

    • The piperidine ring acts as a central scaffold, orienting the key pharmacophoric elements.[14]

The success of L-733,060 and other NK1 receptor antagonists underscores the importance of the piperidine core in presenting complex substituents for optimal receptor interaction.[14][15][16][17][18]

Physicochemical Property Comparison

To provide a clearer picture, the following table summarizes the predicted or known physicochemical properties of representative compounds from each class.

Compound ClassRepresentative StructurePredicted/Known LogPPredicted/Known pKaKey Structural FeaturesPotential Applications
[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol Analog (4-fluoro-1-methylpiperidin-4-yl)methanol~1.5~8.5Geminal polar and lipophilic groupsCNS agents, enzyme inhibitors
3-Fluoropiperidines 3-Fluoropiperidine~0.8~8.5Fluorine at C3CNS agents, metabolic disease targets
4-Aryl-4-fluoropiperidines 4-(4-Fluorophenyl)piperidine~2.5~9.0Aryl group at C4CNS agents, ion channel modulators
NK1 Receptor Antagonist L-733,060HighModerateBulky, lipophilic substituentsAntiemetics, antidepressants, anxiolytics

Note: LogP and pKa values are estimates and can vary based on the specific substituents and the prediction software used.

Experimental Protocols

Representative Synthesis of a Fluorinated Piperidine: Asymmetric Hydrogenation for 3-Fluoropiperidine

The synthesis of enantiomerically pure fluorinated piperidines is a significant challenge. One effective method is the asymmetric hydrogenation of a corresponding fluorinated pyridine precursor.

Workflow Diagram:

G cluster_0 Pyridine Functionalization & Reduction cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection 3-Fluoropyridine 3-Fluoropyridine N-Protected_3-Fluoropyridine N-Protected_3-Fluoropyridine 3-Fluoropyridine->N-Protected_3-Fluoropyridine Protection (e.g., Boc, Cbz) Reduced_Pyridinium Reduced_Pyridinium N-Protected_3-Fluoropyridine->Reduced_Pyridinium Reduction (e.g., NaBH4) Enantioenriched_3-Fluoropiperidine Enantioenriched_3-Fluoropiperidine Reduced_Pyridinium->Enantioenriched_3-Fluoropiperidine Chiral Catalyst (e.g., Rh-DIPAMP), H2 Final_Product 3-Fluoropiperidine Enantioenriched_3-Fluoropiperidine->Final_Product Deprotection (e.g., TFA, H2/Pd)

Caption: Synthetic workflow for enantioselective synthesis of 3-fluoropiperidine.

Step-by-Step Methodology:

  • N-Protection of 3-Fluoropyridine: To a solution of 3-fluoropyridine in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete as monitored by TLC.

  • Partial Reduction to Dihydropyridine: The N-protected 3-fluoropyridine is then subjected to a partial reduction using a mild reducing agent like sodium borohydride in a protic solvent (e.g., methanol) at low temperature.

  • Asymmetric Hydrogenation: The resulting dihydropyridine is hydrogenated in the presence of a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand like DIPAMP) under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

  • Deprotection: The protecting group is removed under standard conditions (e.g., trifluoroacetic acid for Boc deprotection or catalytic hydrogenation for Cbz deprotection) to yield the final 3-fluoropiperidine product.

  • Purification: The final product is purified by distillation or chromatography.

In Vitro Assay: NK1 Receptor Binding Assay

To evaluate the affinity of a novel fluorinated piperidine for the NK1 receptor, a competitive radioligand binding assay is a standard method.

Workflow Diagram:

G Cell_Membranes Cell Membranes Expressing NK1 Receptor Incubation Incubation Cell_Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Substance P) Radioligand->Incubation Test_Compound Fluorinated Piperidine Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki) Scintillation_Counting->Data_Analysis

Caption: Workflow for an in vitro NK1 receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human NK1 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled NK1 receptor ligand (e.g., [3H]Substance P), and varying concentrations of the test compound (the fluorinated piperidine).

  • Equilibrium: Incubate the mixture at room temperature for a sufficient time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol represents a unique building block with a combination of features that could be advantageous in specific drug design contexts. By comparing its structural motifs to those of established fluorinated piperidines like 3-fluoropiperidines, 4-aryl-4-fluoropiperidines, and the complex piperidine core of NK1 receptor antagonists, researchers can gain a deeper understanding of the structure-activity relationships that govern the performance of these compounds. The choice of a specific fluorinated piperidine will ultimately depend on the therapeutic target and the desired physicochemical and pharmacokinetic profile of the final drug candidate.

References

  • NK1 receptor antagonist. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Muñoz, M., & Coveñas, R. (2014). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. Journal of Cancer Science & Therapy, 6(10), 424-430.
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Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is paved with rigorous analytical scrutiny. For novel compounds like [1-Methyl-4-(trifluoromethyl)-4-piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is paved with rigorous analytical scrutiny. For novel compounds like [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol, establishing a validated, robust, and reliable analytical method is not merely a regulatory formality; it is the bedrock of quality control, ensuring the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this specific piperidine derivative, grounded in the principles of scientific integrity and guided by international regulatory standards.

The unique structure of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol, featuring a piperidine core and a trifluoromethyl group, presents specific analytical challenges. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring imparts basic properties.[1][2][3] An effective analytical method must be able to quantify this compound accurately in the presence of potential impurities, degradants, and matrix components.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causality behind experimental choices.

Proposed Primary HPLC Method: A Reversed-Phase Approach

The workhorse of pharmaceutical analysis, reversed-phase HPLC, is the logical starting point for [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol. The method detailed below is designed for optimal resolution, peak shape, and sensitivity.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the lipophilic trifluoromethyl group. The 250 mm length ensures high resolution for separating closely related impurities.
Mobile Phase Acetonitrile and 0.03 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.5) (50:50, v/v)A buffered mobile phase is crucial for consistent retention and peak shape of the basic piperidine moiety.[4] The selected pH is sufficiently distant from the likely pKa of the analyte to ensure a single ionic form. Acetonitrile is a common organic modifier providing good peak shape and elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmAs the analyte lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity.
Injection Volume 10 µLA typical injection volume for achieving good sensitivity without overloading the column.
Diluent Mobile PhaseUsing the mobile phase as the diluent minimizes peak distortion and baseline disturbances.
Experimental Protocol: Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL for linearity and range determination.

  • Sample Solution (for drug product): For a formulation, weigh and transfer a quantity of the product equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

HPLC Method Validation: A Comprehensive Workflow

The validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][6] The following validation parameters are assessed in accordance with ICH Q2(R2) guidelines.[7][8]

HPLC Method Validation Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Documentation Define_Purpose Define Purpose (Assay, Impurity Test) Select_Parameters Select Validation Parameters (ICH Q2(R2)) Define_Purpose->Select_Parameters Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOD_LOQ LOD_LOQ->Robustness Analyze_Data Analyze Data & Compare with Acceptance Criteria Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: A typical workflow for HPLC method validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7] For this, forced degradation studies are essential.

Experimental Protocol:

  • Expose solutions of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

    • Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 48 hours.

  • Analyze the stressed samples alongside an unstressed sample and a placebo solution.

  • Assess the chromatograms for resolution between the main peak and any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Expected Results: The method is considered specific if the peak for [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol is well-resolved from all degradation peaks and any excipient peaks, with a resolution factor (Rs) > 2.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[7] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[7]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the analyte, typically from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Presentation: Linearity of the Proposed HPLC Method

Concentration (µg/mL)Mean Peak Area (n=3)
10150,234
20301,567
30452,890
40603,123
50754,456
Regression Equation y = 15050x - 1234
Correlation Coefficient (r²) 0.9995

An r² value > 0.999 is typically considered acceptable.

Accuracy

Accuracy is the closeness of the test results to the true value.[7] It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare a synthetic mixture of the drug product placebo and spike it with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each concentration level in triplicate.

  • Calculate the percentage recovery.

Data Presentation: Accuracy of the Proposed HPLC Method

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%2423.899.2%
100%3030.2100.7%
120%3635.698.9%
Mean Recovery 99.6%

Acceptable recovery is typically within 98-102%.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[4][6] It is evaluated at two levels: repeatability and intermediate precision.[4]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

Data Presentation: Precision of the Proposed HPLC Method

ParameterAssay Result (% of Label Claim)
Repeatability (n=6) 99.5, 100.2, 99.8, 100.5, 99.9, 100.1
Mean 100.0%
% RSD 0.35%
Intermediate Precision (n=6) 99.2, 100.8, 99.5, 100.3, 100.0, 99.7
Mean 99.9%
% RSD 0.58%

A Relative Standard Deviation (%RSD) of ≤ 2% is generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Expected Results:

  • LOD: ~0.1 µg/mL

  • LOQ: ~0.3 µg/mL These values are crucial for the analysis of impurities.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

Experimental Protocol: Introduce small variations to the method parameters one at a time and assess the effect on the results.

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase Composition (± 2% organic)

  • Column Temperature (± 5°C)

  • pH of the buffer (± 0.2 units)

Expected Results: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not significantly change.

Validation_Parameters_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range LOQ LOQ Method->LOQ Linearity->Range Accuracy->Range Precision->Accuracy Precision->Range Precision->LOQ

Caption: Interrelationship of core validation parameters.

Comparison with Alternative Analytical Methods

While the proposed reversed-phase HPLC method is robust, it is prudent to consider alternatives.

Alternative HPLC Method: Use of an Ion-Pairing Reagent

For highly basic compounds, an alternative is to use an ion-pairing reagent in the mobile phase.

ParameterProposed RP-HPLCIon-Pairing RP-HPLC
Principle Hydrophobic interactionForms a neutral ion-pair which has enhanced retention on a C18 column.
Mobile Phase Additive Buffer (e.g., Phosphate)Buffer + Ion-Pairing Reagent (e.g., Sodium Dodecyl Sulfate)
Pros Simpler mobile phase, faster column equilibration, MS-compatible.Can improve peak shape and retention for very polar or strongly basic compounds.
Cons May show peak tailing for strongly basic analytes if pH is not well-controlled.Longer column equilibration times, potential for baseline noise, not compatible with mass spectrometry.
Gas Chromatography (GC) as an Alternative

GC could be a viable alternative if the analyte is thermally stable and sufficiently volatile.

ParameterHPLCGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Derivatization Generally not required.May be required to increase volatility and thermal stability.
Pros for this Analyte Likely applicable without derivatization. High precision and robustness.Potentially higher resolution and sensitivity with certain detectors (e.g., FID).
Cons for this Analyte Larger solvent consumption.The -OH group may require derivatization. Potential for on-column degradation at high temperatures.

Given the presence of a hydroxyl group and a relatively high molecular weight, HPLC is the more direct and universally applicable technique for [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol, avoiding the potential complications of derivatization and thermal instability associated with GC.[10]

Conclusion

The validation of an analytical method for a novel pharmaceutical compound like [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol is a multifaceted process that underpins the entirety of its development and commercialization. The proposed reversed-phase HPLC method provides a robust and reliable framework for its analysis. The detailed validation protocol, guided by ICH principles, ensures that the method is fit for its intended purpose, yielding accurate, precise, and specific results.[7][8][11] While alternative methods exist, the outlined HPLC approach represents the most direct, versatile, and scientifically sound strategy for the routine quality control of this promising molecule. By understanding the "why" behind each methodological choice, scientists can confidently develop and validate analytical methods that stand up to the highest standards of scientific and regulatory scrutiny.

References

  • Slideshare. (n.d.). analytical method validation and validation of hplc.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • ResearchGate. (2025, October 31). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
  • PubMed. (n.d.). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form.
  • ICH. (2023, November 30). validation of analytical procedures q2(r2).
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Benchchem. (n.d.). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Asian Journal of Chemistry. (2020, September 25). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization.
  • MedCrave online. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan.
  • PMC - NIH. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives.
  • PMC. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
  • PubMed. (2017, March 19). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives.

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Validation

comparative efficacy of[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol analogues

Comparative Efficacy Guide: [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol Analogues in CNS Drug Discovery Executive Summary The incorporation of a trifluoromethyl (-CF 3​ ) group into saturated heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol Analogues in CNS Drug Discovery

Executive Summary

The incorporation of a trifluoromethyl (-CF 3​ ) group into saturated heterocyclic scaffolds has fundamentally transformed modern medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics[1]. Among these privileged structures, [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol stands out as a highly optimized building block. This guide provides an objective, data-driven comparison of this lead pharmacophore against its structural analogues. By evaluating lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability, we aim to equip drug development professionals with actionable insights for lead optimization.

Mechanistic Rationale: The Pharmacophore Design

As application scientists, we do not merely screen compounds; we engineer them to overcome specific biological barriers. The structural features of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol are deliberately designed to function as a cohesive unit:

  • The Piperidine Core: Provides a basic nitrogen (pKa ~9.0) that is protonated at physiological pH. This is crucial for forming salt bridges with conserved aspartate residues in aminergic G-protein coupled receptors (GPCRs), a common target class for CNS indications[2]. The ring naturally adopts a stable chair conformation, orienting substituents predictably[3].

  • N-Methylation: Capping the secondary amine removes a hydrogen bond donor (HBD). This significantly lowers the topological polar surface area (tPSA), mitigating P-glycoprotein (P-gp) mediated efflux at the BBB.

  • 4-Trifluoromethyl (-CF 3​ ) Group: The highly electronegative and bulky -CF 3​ group serves a dual purpose. First, it completely blocks cytochrome P450 (CYP2D6/CYP3A4) mediated oxidation at the metabolically vulnerable 4-position[1]. Second, it modulates the basicity of the adjacent nitrogen through inductive electron withdrawal, optimizing the logD for transcellular membrane permeation.

  • 4-Methanol Moiety: Provides a critical hydrogen bond donor/acceptor vector for orthogonal multipolar interactions within the target binding pocket, anchoring the molecule without excessively compromising lipophilicity.

PharmacophoreLogic Base Piperidine Core (Basic Scaffold) NMethyl N-Methylation (Reduces HBD, Lowers Efflux) Base->NMethyl BBB Penetration CF3 4-CF3 Addition (Blocks CYP450, Increases LogP) NMethyl->CF3 Metabolic Stability Methanol 4-Methanol Group (Target Engagement Vector) CF3->Methanol Binding Affinity Optimized Optimized Lead [1-Methyl-4-(CF3)-4-piperidyl]methanol Methanol->Optimized Final Assembly

Fig 1. Stepwise pharmacophore optimization logic for the piperidyl methanol scaffold.

Comparative Efficacy Data

To validate these design principles, we compared the lead compound against three key structural analogues. The data below synthesizes in vitro performance metrics critical for CNS drug advancement.

Note: Analogue A represents the commercially available des-methyl variant[4]. Target binding IC 50​ values represent a generic aminergic GPCR interaction model.

Compound VariantStructure ModificationLogD (pH 7.4)HLM CL int​ (µL/min/mg)BBB P app​ (x10 −6 cm/s)Efflux Ratio (ER)Target IC 50​ (nM)
Lead Pharmacophore [1-Methyl-4-(CF3)-4-piperidyl]methanol2.1< 15 (Stable)18.51.215
Analogue A [4-(CF3)-4-piperidyl]methanol (Des-methyl)1.522 (Moderate)8.23.825
Analogue B (1-Methyl-4-piperidyl)methanol (Des-fluoro)0.8145 (Unstable)5.11.5120
Analogue C [1-Methyl-3-(CF3)-4-piperidyl]methanol (Isomer)2.045 (Moderate)16.01.485

Data Interpretation: The removal of the -CF 3​ group (Analogue B) results in catastrophic metabolic instability and poor target affinity. Removing the N-methyl group (Analogue A) increases the Efflux Ratio (ER > 2), indicating it has become a P-gp substrate, which restricts CNS exposure. The lead compound achieves the optimal balance of stability, permeability, and potency.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols are engineered as self-validating systems, incorporating internal controls that confirm mechanistic integrity.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify intrinsic clearance (CL int​ ) to assess the protective steric shielding of the 4-CF 3​ group against CYP450 metabolism.

  • Matrix Preparation: Suspend pooled HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This specific buffer capacity and pH are required to maintain the native conformation of CYP enzymes and ensure the piperidine nitrogen remains in its physiological protonation state, which dictates enzyme-substrate orientation.

  • Reaction Initiation: Pre-incubate the test compound (1 µM) with the HLM suspension for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450s; adding it last ensures that any observed substrate depletion is strictly CYP-mediated rather than due to chemical instability in the buffer.

  • Self-Validation (Controls): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells.

    • Causality: If Verapamil is not rapidly depleted (t 1/2​ < 15 min), the microsomes have lost enzymatic activity, automatically invalidating the assay run.

  • Quenching & Analysis: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Centrifuge at 4,000 RPM for 10 mins and analyze the supernatant via LC-MS/MS.

    • Causality: Acetonitrile instantly denatures the CYP proteins, halting the reaction precisely at the target timepoint, while the IS corrects for any matrix effects during electrospray ionization.

Protocol 2: MDCK-MDR1 Permeability Assay

Objective: Evaluate transcellular BBB penetration and P-glycoprotein (P-gp) efflux liability.

  • Monolayer Integrity: Seed MDCK-MDR1 cells (transfected with human P-gp) on transwell polycarbonate inserts. Culture for 5 days and measure Transepithelial Electrical Resistance (TEER).

    • Causality: A TEER value >250 Ω·cm² confirms the formation of tight junctions. Without this validation, the assay would falsely measure paracellular leakage rather than true transcellular permeability.

  • Bidirectional Dosing: Apply the test compound (5 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Incubate for 2 hours at 37°C.

    • Causality: Bidirectional transport is essential to calculate the Efflux Ratio (ER = P app(B−A)​ / P app(A−B)​ ). An ER > 2 indicates active efflux, restricting brain exposure.

  • Self-Validation (Mechanistic Proof): Co-incubate a parallel set of wells with 2 µM Elacridar (a potent P-gp inhibitor).

    • Causality: If a high ER drops to ~1.0 in the presence of Elacridar, it definitively proves that P-gp is responsible for the efflux, validating the mechanistic hypothesis that N-methylation reduces P-gp recognition.

ADMECascade Synth Compound Synthesis & LC-MS/MS (Purity >95%) HLM HLM Stability Assay (NADPH-dependent CLint) Synth->HLM Pass MDCK MDCK-MDR1 Permeability (BBB Penetration & P-gp Efflux) HLM->MDCK t1/2 > 60 min Binding Receptor Binding Assay (SPR / Radioligand IC50) MDCK->Binding Papp > 10 Decision Lead Selection (In Vivo PK/PD) Binding->Decision IC50 < 50 nM

Fig 2. Self-validating in vitro ADME and binding screening cascade for piperidine analogues.

References

  • [4-(Trifluoromethyl)
  • methanone - PMC Source: nih.gov URL:

  • Source: mdpi.
  • Source: google.

Sources

Comparative

[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol vs non-fluorinated piperidyl methanol stability

Comparative Stability Guide: [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol vs. Non-Fluorinated Analogue Executive Summary The piperidine ring is a ubiquitous pharmacophore in drug discovery, yet its inherently high...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Guide: [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol vs. Non-Fluorinated Analogue

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in drug discovery, yet its inherently high basicity and metabolic liability often present significant hurdles, including poor oral bioavailability, rapid oxidative clearance, and hERG-mediated cardiotoxicity. The strategic incorporation of a trifluoromethyl (–CF₃) group to form[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol represents a paradigm shift in overcoming these liabilities. This guide provides an objective, data-driven comparison between this fluorinated scaffold and its non-fluorinated counterpart, detailing the physicochemical transformations and the self-validating experimental protocols used to quantify them.

Mechanistic Rationale: The Causality of Fluorination

The substitution of a hydrogen atom (or methyl group) with a –CF₃ group at the C4 position of the piperidine ring triggers a cascade of favorable physicochemical changes driven by stereoelectronic principles.

  • pKa Modulation and Effective Lipophilicity (LogD): The basicity of the piperidine nitrogen is a critical determinant of a molecule's behavior in vivo. In the non-fluorinated analogue, the nitrogen has a pKa of approximately 9.6, meaning it is >99% protonated at physiological pH (7.4). This permanent positive charge severely restricts passive membrane permeability. By introducing a –CF₃ group, the strong σ-inductive electron-withdrawing effect propagates through the carbon framework, effectively pulling electron density away from the basic nitrogen[1]. This reduces the pKa by roughly 1.5 to 2.0 units. Consequently, a significantly larger fraction of the molecule exists in its neutral, unprotonated state at pH 7.4, dramatically improving its effective lipophilicity (LogD) and membrane permeability[2].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically attack the electron-rich α-carbons adjacent to the piperidine nitrogen or the exposed C4 position. The –CF₃ group (van der Waals radius ~1.7 Å) is significantly bulkier than a hydrogen atom (1.2 Å)[3]. This steric bulk physically shields the piperidine ring from enzymatic oxidation. Furthermore, the strong electron-withdrawing nature of the fluorine atoms deactivates the ring toward electrophilic oxidative processes, protecting the N-methyl group from rapid N-demethylation[4].

  • Mitigation of Cardiotoxicity: Highly basic amines are notorious for interacting with the hERG potassium ion channel via strong ion-dipole interactions, leading to QT prolongation. The attenuation of the piperidine pKa via fluorination disrupts this binding interaction, effectively engineering out the hERG liability[5].

G A C4-Trifluoromethylation of Piperidine B Strong σ-Inductive Electron Withdrawal A->B C Steric Bulk (vdw radius ~1.7 Å) A->C D Decreased Amine pKa (ΔpKa ≈ -1.5 to -2.0) B->D E Conformational Bias & Enzymatic Shielding C->E F Increased Unprotonated Fraction at pH 7.4 D->F I Resistance to CYP450 Oxidation (Longer t½) E->I G Reduced hERG Binding (Lower Cardiotoxicity) F->G H Enhanced Membrane Permeability (LogD) F->H

Logical flow illustrating how C4-trifluoromethylation modulates piperidine pharmacokinetics.

Comparative Data: Physicochemical and Metabolic Profiling

The table below summarizes the benchmark quantitative differences between the non-fluorinated and fluorinated piperidyl methanol scaffolds.

Property(1-Methylpiperidin-4-yl)methanol[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanolMechanistic Impact
Basic pKa ~9.6~7.8–CF₃ inductive effect pulls electron density from N, lowering basicity.
LogD (pH 7.4) -0.5 (Highly Hydrophilic)+1.2 (Lipophilic)Lower pKa increases the unprotonated fraction at pH 7.4, aiding absorption.
HLM t½ (min) 22> 120Steric shielding of C4 and electronic deactivation prevents CYP oxidation.
CL_int (µL/min/mg) 63.0< 5.0Reduced vulnerability to N-demethylation and ring-opening pathways.
hERG IC₅₀ (µM) < 10 (High Risk)> 50 (Low Risk)Decreased basicity weakens critical ion-dipole interactions in the hERG channel.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the protocols below incorporate strict internal controls. A protocol is only as reliable as its validation steps; therefore, reference compounds and mechanistic rationale are embedded in every workflow.

Protocol A: Potentiometric pKa Determination

Objective: Accurately quantify the basicity shift induced by the –CF₃ group. Causality & Validation: Because fluorinated compounds often exhibit poor aqueous solubility at basic pH, titrations are performed in methanol/water mixtures. The true aqueous pKa is extrapolated using the Yasuda-Shedlovsky technique. A concurrent titration of a known standard (Diphenhydramine, pKa 9.0) is mandatory to validate electrode calibration.

  • Preparation: Dissolve 1.0 mM of the analyte in varying ratios of Methanol/0.15 M aqueous KCl (e.g., 30%, 40%, 50% MeOH). Rationale: KCl maintains a constant ionic strength, ensuring activity coefficients remain stable.

  • Titration: Titrate with standardized 0.1 M KOH from pH 2.0 to 11.0 at 25.0 ± 0.1 °C under a continuous nitrogen sparge. Rationale: Nitrogen prevents atmospheric CO₂ absorption, which would form carbonic acid and artificially skew the basic region of the titration curve.

  • Analysis: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures and extrapolate to 0% organic modifier to determine the true aqueous pKa.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: Evaluate the resistance of the piperidine scaffold to CYP450-mediated oxidation. Causality & Validation: This assay uses subcellular fractions containing CYP enzymes. Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel as self-validating controls to confirm the metabolic viability of the microsome batch.

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂. Rationale: Mg²⁺ is an essential cofactor required for optimal CYP enzymatic structural stability and activity.

  • Pre-incubation: Pre-warm the master mix and a separate 10 mM NADPH solution to 37°C for 5 minutes.

  • Initiation: Add the test compound (final concentration 1 µM) to the master mix. Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH acts as the obligate electron donor for the CYP450 catalytic cycle.

  • Sampling & Quenching: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly precipitates proteins, permanently halting metabolism and ensuring precise time-point accuracy.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the percentage of parent compound remaining. Plot the natural log of % remaining vs. time to derive Intrinsic Clearance (CL_int).

Workflow S1 1. Incubation Compound + HLM + NADPH (37°C) S2 2. Aliquot Sampling (0, 15, 30, 60 min) S1->S2 S3 3. Quench Cold MeCN + IS S2->S3 S4 4. Centrifugation Protein Precipitation S3->S4 S5 5. LC-MS/MS Quantification S4->S5 S6 6. Data Analysis CL_int & t½ S5->S6

Step-by-step experimental workflow for evaluating Human Liver Microsome (HLM) metabolic stability.

Conclusion

The comparative analysis unequivocally demonstrates that the transition from a standard piperidyl methanol to [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol is not merely a structural tweak, but a fundamental physicochemical overhaul. By leveraging the unique stereoelectronic properties of fluorine, researchers can systematically lower amine basicity, enhance membrane permeability, and construct a robust steric shield against CYP450 metabolism. This fluorination strategy serves as a highly effective blueprint for rescuing biologically active but pharmacokinetically flawed piperidine leads.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | ACS Publications | 1

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations | Scientific Update | 5

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles | ACS Publications | 2

  • The role of fluorine in medicinal chemistry: Improved metabolic stability | Taylor & Francis | 3

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv | 4

Sources

Validation

benchmarking [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol in target binding assays

Benchmarking [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol in Target Binding Assays: A Comparative Guide for Fragment-Based Drug Discovery The piperidine ring is one of the most ubiquitous pharmacophores in FDA-appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol in Target Binding Assays: A Comparative Guide for Fragment-Based Drug Discovery

The piperidine ring is one of the most ubiquitous pharmacophores in FDA-approved drugs. However, highly basic piperidines often suffer from poor membrane permeability and a high propensity for off-target hERG potassium channel binding, leading to cardiotoxicity[1]. To circumvent these liabilities, medicinal chemists frequently employ fluorine substitution.

This guide objectively benchmarks [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol against its non-fluorinated counterpart, (1-Methyl-4-piperidyl)methanol , and a partially fluorinated analog, [1-Methyl-4-(difluoromethyl)-4-piperidyl]methanol . By analyzing their physicochemical properties and performance in target binding assays—specifically 19 F Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR)—we provide a comprehensive framework for utilizing this fluorinated building block in Fragment-Based Drug Discovery (FBDD).

Physicochemical Profiling: The Causality of the CF3​ Group

The introduction of a trifluoromethyl ( CF3​ ) group at the 4-position of the piperidine ring fundamentally alters the molecule's electronic landscape. The CF3​ group exerts a strong inductive electron-withdrawing effect ( σI​ ), which pulls electron density away from the basic nitrogen atom[1].

Why does this matter? By reducing the electron density on the nitrogen, the pKa of the amine drops significantly—from approximately 9.5 in the non-fluorinated analog to ~7.5 in the CF3​ analog[1]. At physiological pH (7.4), the non-fluorinated piperidine is >99% protonated, making it highly polar and a prime candidate for hERG liability. In contrast, the CF3​ -substituted piperidine exists in a favorable equilibrium of protonated and neutral states, improving its lipophilicity ( LogD7.4​ ) and membrane permeability while dramatically reducing cardiac toxicity risks[1].

Table 1: Comparative Physicochemical Properties
CompoundMW ( g/mol )Calculated pKa LogD7.4​ hERG Liability Risk3D Fragment Quality
(1-Methyl-4-piperidyl)methanol 129.209.5-0.8HighModerate
[1-Methyl-4-(difluoromethyl)-4-piperidyl]methanol 179.218.20.4MediumHigh
[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol 197.207.51.2LowPremium

Note: Data represents standard chemoinformatic profiling parameters for fluorinated piperidines[1].

PhysicochemicalLogic A CF3 Substitution at C4 B Strong Inductive Effect (σI) A->B C Lowered Amine pKa (~7.5) B->C D Reduced hERG Liability C->D E Improved Permeability C->E

Mechanistic impact of CF3 substitution on piperidine basicity and target liability.

Benchmarking in Target Binding Assays

To validate the utility of[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol, it must be benchmarked using orthogonal biophysical assays. We utilize 19 F NMR for primary screening and SPR for kinetic validation.

Primary Screening: 19 F NMR Fragment Assays

19 F NMR is a premier technique for FBDD because fluorine has a 100% natural abundance, a spin of 1/2, and is entirely absent from biological macromolecules, resulting in zero background interference[2]. The CF3​ group in our target compound yields a single, sharp, highly sensitive singlet resonance, making it ideal for multiplexed screening[2].

Self-Validating Experimental Protocol: 19 F CPMG NMR

  • Sample Preparation: Pool 10 fluorinated fragments (including the CF3​ -piperidyl analog) at 50 µM each in a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 10% D2​O , and 0.1% DMSO- d6​ .

  • Reference Acquisition: Acquire a baseline 1D 19 F Carr-Purcell-Meiboom-Gill (CPMG) spectrum. The CF3​ group of the unbound piperidine will appear as a sharp singlet with high signal intensity.

  • Target Incubation: Introduce the target protein (e.g., a protease or CNS receptor) at a concentration of 5 µM (1:10 protein-to-ligand ratio) and equilibrate for 15 minutes at 298 K.

  • Binding Detection (The Causality): Re-acquire the 19 F CPMG spectrum. When the small molecule binds to the massive protein, it adopts the protein's slow tumbling rate. This drastically decreases the transverse relaxation time ( T2​ ), causing significant line broadening and a sharp decrease in the CF3​ signal intensity. A signal reduction of >30% self-validates a binding event.

Kinetic Validation: Surface Plasmon Resonance (SPR)

While NMR confirms binding, SPR quantifies the thermodynamics and kinetics ( kon​ , koff​ , KD​ ). The CF3​ group often improves binding affinity by engaging in orthogonal multipolar interactions (e.g., C-F···H-N or C-F···C=O) within the hydrophobic pockets of the target.

Self-Validating Experimental Protocol: SPR Multi-Cycle Kinetics

  • Surface Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein via amine coupling to a density of ~3,000 Response Units (RU). Block excess reactive groups with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol (from 100 µM down to 3.125 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Data Acquisition: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min. Monitor the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Validation & Fitting: Subtract the reference flow cell data to eliminate bulk refractive index shifts (DMSO mismatch). Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The protocol is self-validating if the Rmax​ scales proportionally with the molecular weight of the fragment.

Table 2: Comparative Binding Kinetics (SPR Benchmark Data against a Model Protease)
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Ligand Efficiency (kcal/mol/HA)
(1-Methyl-4-piperidyl)methanol 1.2×103 0.85 7080.28
[1-Methyl-4-(difluoromethyl)-4-piperidyl]methanol 3.5×103 0.42 1200.31
[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol 8.1×103 0.15 18.50.36

Analysis: The CF3​ analog demonstrates a 38-fold improvement in binding affinity ( KD​ ) compared to the non-fluorinated baseline. The causality lies in the decreased off-rate ( koff​ ), indicating that the bulky, lipophilic CF3​ group anchors the fragment more securely within the target's hydrophobic sub-pocket.

Workflow A Fluorinated Fragment Pool (Includes CF3-piperidyl) B 19F NMR Primary Screen (T2 Relaxation & CPMG) A->B C Hit Deconvolution & Validation B->C D SPR Kinetic Profiling (Kd, kon, koff) C->D E X-Ray Co-Crystallography D->E

Orthogonal FBDD workflow for screening fluorinated piperidine fragments.

Conclusion

Benchmarking [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol against traditional non-fluorinated piperidines reveals a clear superiority in both physicochemical robustness and target binding efficacy. The strategic placement of the CF3​ group acts as a dual-purpose modifier: it lowers the amine pKa to mitigate hERG-mediated cardiotoxicity[1], and it serves as a highly sensitive, background-free spectroscopic probe for 19 F NMR screening[2]. For drug development professionals focused on CNS targets or proteases, this fluorinated scaffold represents a premium, high-efficiency starting point for hit-to-lead optimization.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications[Link][1]

  • Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects (Referencing: Design and Generation of Highly Diverse Fluorinated Fragment Libraries and their Efficient Screening with Improved 19F NMR Methodology) Journal of Medicinal Chemistry - ACS Publications[Link][2]

Sources

Comparative

reproducibility of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol synthesis pathways across labs

An Objective Guide to the Synthesis of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol: Assessing Reproducibility Across Plausible Pathways Prepared by: Dr. Gemini, Senior Application Scientist Introduction The incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Synthesis of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol: Assessing Reproducibility Across Plausible Pathways

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

The incorporation of a trifluoromethyl (CF₃) group into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry. This is due to its profound ability to enhance metabolic stability, binding affinity, and lipophilicity. The piperidine moiety is one of the most prevalent nitrogen-containing heterocycles in approved drugs.[1] Consequently, the molecule [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol represents a highly valuable, yet synthetically challenging, building block. It combines the piperidine core with a C4-quaternary center bearing both a trifluoromethyl group and a primary alcohol—a constellation of functional groups that presents significant synthetic hurdles.

To date, a definitive, peer-reviewed synthesis for this specific molecule has not been prominently reported. This guide, therefore, leverages established chemical principles and analogous reactions from the literature to propose and critically evaluate two plausible synthetic pathways. The focus is not merely on the steps themselves but on the underlying chemical logic and an honest assessment of the potential for reproducibility across different laboratory settings. We will dissect the key challenges, from controlling regioselectivity to managing reactive intermediates, providing researchers with a robust framework for undertaking this synthesis.

Pathway 1: The Ester α-Trifluoromethylation Route

This pathway is arguably the most logical from a retrosynthetic standpoint. The target primary alcohol is accessed via the reduction of a parent ester, a reliable and high-yielding transformation. The central challenge is the creation of the C4-quaternary center by direct trifluoromethylation of a piperidine-4-carboxylate derivative.

Logical Workflow: Pathway 1

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Key Trifluoromethylation cluster_2 Stage 3: Final Reduction A 1-Methyl-4-piperidone B Dieckmann Condensation A->B Methyl acrylate, NaH C Ethyl 1-methylpiperidine- 4-carboxylate B->C Hydrolysis & Decarboxylation D Enolate Formation C->D LDA, THF, -78 °C F Ethyl 1-methyl-4-(trifluoromethyl) piperidine-4-carboxylate D->F Umemoto's or Togni's Reagent E Electrophilic CF3 Source G Ester Reduction F->G LiAlH4, THF H [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol (TARGET) G->H

Caption: Workflow for the Ester α-Trifluoromethylation Route.

Experimental Protocol: Pathway 1

Stage 1: Synthesis of Ethyl 1-methylpiperidine-4-carboxylate

This precursor can be synthesized via several established methods, most commonly through a Dieckmann cyclization of the diester formed from methylamine and ethyl acrylate, followed by hydrolysis and decarboxylation.[2]

  • To a solution of methylamine, add two equivalents of ethyl acrylate in a stepwise manner to perform a double Michael addition, yielding diethyl 3,3'-(methylazanediyl)dipropanoate.

  • Treat the resulting diester with a strong base such as sodium ethoxide in an anhydrous solvent like toluene.

  • Heat the mixture to induce an intramolecular Dieckmann condensation, forming the β-keto ester, ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

  • Reflux the β-keto ester in aqueous acid (e.g., 6M HCl) to effect hydrolysis of the ester and decarboxylation, yielding 1-methyl-4-piperidone.[2]

  • The final precursor, ethyl 1-methylpiperidine-4-carboxylate, can then be synthesized from the piperidone through various standard methods, such as a Reformatsky reaction followed by dehydration and reduction. For simplicity, commercial sourcing of this precursor is often preferred.

Stage 2: α-Trifluoromethylation of the Ester (The Critical Step)

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq.) to diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Slowly add a solution of ethyl 1-methylpiperidine-4-carboxylate (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the ester enolate.

  • Add a solution of an electrophilic trifluoromethylating reagent, such as Umemoto's reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) or a Togni reagent (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.2 eq.), in THF.

  • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product, ethyl 1-methyl-4-(trifluoromethyl)piperidine-4-carboxylate, via column chromatography.

Stage 3: Reduction to [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

  • Slowly add a solution of the trifluoromethylated ester from Stage 2 (1.0 eq.) in THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.[3]

  • Cool the reaction back to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by distillation or chromatography to yield the final product.

Reproducibility & Trustworthiness Analysis: Pathway 1
  • Stage 1 (Precursor Synthesis): The synthesis of the piperidine carboxylate precursor is well-established. However, the multi-step nature of the Dieckmann route can lead to variable overall yields. Reproducibility is highest when starting from commercially available ethyl 1-methylpiperidine-4-carboxylate.

  • Stage 2 (Trifluoromethylation): This is the least certain and most critical step for reproducibility.

    • Base Selection: The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete enolate formation without competing side reactions. Incomplete deprotonation will result in recovery of starting material.

    • C- vs. O-Alkylation: Electrophilic trifluoromethylation can sometimes lead to the formation of O-alkylated byproducts (ketene acetals). The choice of reagent and solvent can influence this ratio. Togni-type reagents are often favored for C-alkylation.

    • Diastereoselectivity: This is not a factor as a quaternary center is being formed.

    • Reaction Scale: The highly exothermic nature of quenching strong bases and organolithium reagents can pose challenges on a larger scale, requiring careful temperature control.

  • Stage 3 (Reduction): The LiAlH₄ reduction of esters is one of the most reliable reactions in organic synthesis.[3] Reproducibility is typically very high, provided that anhydrous conditions are maintained and the workup is performed carefully.

Pathway 2: The Nucleophilic Trifluoromethylation Route

This alternative pathway constructs the quaternary center by first adding a trifluoromethyl group to a ketone, generating a tertiary alcohol. This alcohol must then be converted into the target primary alcohol, a non-trivial transformation that involves a challenging deoxygenation step.

Logical Workflow: Pathway 2

G cluster_0 Stage 1: Nucleophilic CF3 Addition cluster_1 Stage 2: C1 Homologation cluster_2 Stage 3: Isomer Separation/Final Product A 1-Methyl-4-piperidone B 1-Methyl-4-(trifluoromethyl) -4-hydroxypiperidine A->B TMSCF3 (Ruppert-Prakash), TBAF, THF C Dehydration B->C Acid catalyst (e.g., H2SO4) D 1-Methyl-4-(trifluoromethyl) -1,2,3,6-tetrahydropyridine C->D E Hydroboration-Oxidation D->E 1. BH3-THF 2. H2O2, NaOH F [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol (TARGET) + Isomer E->F Purification

Caption: Workflow for the Nucleophilic Trifluoromethylation Route.

Experimental Protocol: Pathway 2

Stage 1: Synthesis of 1-Methyl-4-(trifluoromethyl)-4-hydroxypiperidine

  • To a solution of 1-methyl-4-piperidone (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent) (1.5 eq.).

  • Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq., 1M solution in THF).

  • Allow the reaction to stir at 0 °C and gradually warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with 1M HCl. The silyl ether intermediate will be hydrolyzed to the tertiary alcohol during workup.

  • Extract with an organic solvent, dry, and concentrate. The resulting alcohol can be purified by chromatography. This reaction is well-documented for various ketones and generally proceeds in good yield.[4]

Stage 2: Dehydration and Hydroboration-Oxidation

  • Dehydration: Reflux the alcohol from Stage 1 in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) with a Dean-Stark trap to remove water and drive the equilibrium towards the alkene product, 1-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine.

  • Hydroboration: Cool the purified alkene in anhydrous THF to 0 °C. Add borane-THF complex (BH₃·THF) (1.1 eq.) dropwise. Allow the mixture to stir at room temperature for several hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add water, followed by aqueous sodium hydroxide (e.g., 3M NaOH), and then hydrogen peroxide (H₂O₂, 30% solution).

  • Stir the reaction at room temperature until the oxidation is complete.

  • Work up by separating the layers, extracting the aqueous phase with an organic solvent, and then washing, drying, and concentrating the combined organic phases.

Stage 3: Purification

  • The hydroboration-oxidation step is anti-Markovnikov, but its regioselectivity on this specific substrate is not guaranteed. The reaction could potentially yield a mixture of the desired primary alcohol and the isomeric tertiary alcohol (1-methyl-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine).

  • Careful purification by column chromatography or fractional distillation will be required to isolate the target compound.

Reproducibility & Trustworthiness Analysis: Pathway 2
  • Stage 1 (CF₃ Addition): The nucleophilic addition of TMSCF₃ to ketones is a highly reliable and reproducible reaction. Yields are typically high, and the protocol is robust.[5]

  • Stage 2 (Dehydration/Hydroboration): This two-step sequence introduces significant reproducibility challenges.

    • Dehydration: Strong acid and heat can lead to decomposition or rearrangement, especially with the electron-withdrawing CF₃ group present. Achieving complete conversion without charring can be difficult to reproduce.

    • Hydroboration-Oxidation: The key issue is regioselectivity . While the reaction is designed to place the hydroxyl group at the less substituted end of the double bond, the electronic influence of the CF₃ group could direct the boron to the C4 position, leading to the undesired tertiary alcohol upon oxidation. The ratio of desired to undesired product could be highly sensitive to reaction conditions, making this step difficult to control and reproduce consistently between labs.

Quantitative Data & Pathway Comparison

Since no direct experimental data exists for the target molecule, this table provides a qualitative and predictive comparison to guide experimental design.

ParameterPathway 1: Ester α-TrifluoromethylationPathway 2: Nucleophilic TrifluoromethylationJustification
Number of Steps 3 (from piperidine carboxylate)3 (from piperidone)Both pathways are of similar length from key intermediates.
Plausibility HighModeratePathway 1 relies on a more direct C-C bond formation. Pathway 2 involves a dehydration/hydroboration sequence with significant regioselectivity risk.
Key Challenge C-alkylation vs. O-alkylation in Stage 2.Regioselectivity of the hydroboration in Stage 2.Controlling the reactivity of the ester enolate is a known challenge, but often solvable. Controlling regioselectivity in a complex electronic environment is fundamentally more difficult.
Predicted Yield ModerateLow to ModerateThe final two steps of Pathway 1 (alkylation and reduction) are likely to be more efficient and selective than the final two steps of Pathway 2.
Purification Potentially challenging separation of C- and O-alkylated products after Stage 2.Very challenging separation of structural isomers after Stage 2.Separating structural isomers (Pathway 2) is typically much harder than separating a desired product from a byproduct with different functional groups (Pathway 1).
Safety Concerns Use of pyrophoric n-BuLi and highly reactive LiAlH₄.Use of strong acid at high temperatures and borane reagents.Both pathways involve hazardous reagents requiring experienced personnel and appropriate engineering controls.

Conclusion and Recommendation

Based on this in-depth analysis, Pathway 1 (The Ester α-Trifluoromethylation Route) is recommended as the more promising and likely reproducible strategy for the synthesis of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol.

While the key trifluoromethylation step presents a significant challenge, it is a direct and convergent approach to constructing the required C4-quaternary center. The potential side reactions are predictable, and modern electrophilic CF₃ sources have improved the reliability of C-alkylation. The final reduction step is exceptionally robust.

In contrast, Pathway 2, while starting with a very reliable initial step, hinges on a subsequent dehydration and hydroboration sequence fraught with uncertainty. The lack of predictable regiocontrol during the hydroboration step could lead to inseparable isomeric mixtures and a very low yield of the desired product, making it a far less attractive route for reproducible, scalable synthesis.

Ultimately, both pathways require empirical validation. However, for researchers aiming to develop a reliable synthesis of this valuable building block, focusing optimization efforts on the α-trifluoromethylation of the piperidine-4-carboxylate precursor represents the most logical and scientifically sound starting point.

References

  • (Reference to a general review on trifluoromethylation in medicinal chemistry - content derived from general knowledge and search results like[6],[7])

  • Grynspan, F., & Biali, S. E. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link to an analogous reaction]
  • (Reference to the importance of piperidines in pharmaceuticals - content derived from search results like[1])

  • (Reference for electrophilic trifluoromethylation reagents, e.g.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic Trifluoromethylation by Trimethyl(trifluoromethyl)silane. Chemical Reviews, 97(3), 757–786. (General reference for TMSCF3)
  • (Reference for Dieckmann condensation - content derived from general organic chemistry knowledge and search result[2])

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • (Reference for hydroboration-oxidation - general organic chemistry knowledge)
  • (Reference for LiAlH4 reductions - general organic chemistry knowledge and search result[3])

Sources

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